Technical Documentation Center

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
  • CAS: 1044770-63-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine: Physicochemical Profiling and Synthetic Applications

Executive Summary In the landscape of modern drug discovery, fused bicyclic heterocycles serve as privileged scaffolds due to their predictable pharmacokinetics and rigid geometry. Among these, 5-chloro-2,3-dimethyl-3H-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, fused bicyclic heterocycles serve as privileged scaffolds due to their predictable pharmacokinetics and rigid geometry. Among these, 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS: 1044770-63-9) has emerged as a critical intermediate, particularly in the synthesis of selective Cholesteryl Ester-Transfer Protein (CETP) inhibitors[1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic building block. Its unique arrangement of a functionalized pyridine ring fused to an imidazole core offers orthogonal reactivity sites. This whitepaper systematically deconstructs the physicochemical properties, mechanistic reactivity, and validated synthetic protocols associated with this compound, providing a robust framework for researchers in medicinal chemistry and process development.

Structural and Physicochemical Profiling

Understanding the baseline physical properties of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is essential for designing scalable synthetic routes and predicting its behavior in various solvent systems. The presence of the lipophilic chlorine atom at the C5 position, combined with the electron-donating methyl groups on the imidazole ring, creates a highly specific electronic environment.

Table 1 summarizes the core quantitative data necessary for laboratory handling and reaction design[2],[3].

PropertyValueScientific Implication
Chemical Name 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridineIndicates a fused bicyclic system with orthogonal functionalization sites.
CAS Number 1044770-63-9Primary identifier for regulatory and inventory tracking[2].
Molecular Formula C8H8ClN3Dictates stoichiometric calculations in multi-step syntheses.
Molecular Weight 181.62 g/mol Low molecular weight, ideal for early-stage fragment building.
Density (Predicted) 1.37 ± 0.1 g/cm³High density typical of halogenated heterocycles[3].
Boiling Point (Predicted) 335.7 ± 22.0 °CSuggests high thermal stability, allowing for high-temperature refluxing[3].
Flash Point (Predicted) 156.9 ± 22.3 °CLow flammability risk under standard laboratory conditions[3].
Refractive Index 1.658Useful for purity validation via refractometry[3].

Chemical Reactivity and Mechanistic Pathways

The true value of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine lies in its programmable reactivity. The scaffold features two primary sites for late-stage diversification:

  • The C5-Chlorine Bond: Activated by the adjacent N4 pyridine nitrogen, this bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The C6-Position: The unsubstituted carbon on the pyridine ring is primed for electrophilic aromatic substitution, such as directed formylation (Vilsmeier-Haack reaction), enabling the installation of complex amine or oxime side chains[1].

ReactivityMap Core 5-Chloro-2,3-dimethyl- 3H-imidazo[4,5-b]pyridine C5_Rxn C5 Position (C-Cl) SNAr & Cross-Coupling Core->C5_Rxn Orthogonal Activation C6_Rxn C6 Position (C-H) Electrophilic Formylation Core->C6_Rxn Directed Functionalization N_Rxn N3 / C2 Positions Steric Directing Groups Core->N_Rxn Physicochemical Tuning CETP CETP Inhibitor Precursors C5_Rxn->CETP Late-stage Diversification C6_Rxn->CETP Oxime/Amine Formation

Figure 1: Orthogonal reactivity map of the imidazo[4,5-b]pyridine scaffold.

Experimental Protocols: Self-Validating Synthesis Workflows

To demonstrate the utility of this scaffold, we detail the synthesis of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime , a critical intermediate in the production of benzylamine-derived CETP inhibitors[1].

This protocol is designed as a self-validating system, where each step's physical changes confirm mechanistic progression.

Step-by-Step Methodology

Step 1: Reagent Preparation and Solvation

  • Action: In a round-bottom flask, suspend 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde (4.2 g, 20 mmol) and hydroxylamine hydrochloride (2.8 g, 40 mmol) in methanol (50 mL)[1].

  • Causality: Methanol is selected as a polar protic solvent. It not only solubilizes the aldehyde but also stabilizes the transition state during the upcoming nucleophilic attack via hydrogen bonding. Hydroxylamine is utilized in its hydrochloride salt form to prevent premature ambient oxidation, ensuring stoichiometric precision.

Step 2: Base-Mediated Activation

  • Action: Cool the mixture to 0 °C using an ice bath. Add triethylamine (TEA) (5.415 mL, 40 mmol) dropwise over 10 minutes. Remove the ice bath and stir the reaction mixture at room temperature for 12 hours[1].

  • Causality: Triethylamine acts as a non-nucleophilic base. Its sole purpose is to deprotonate the hydroxylamine hydrochloride, releasing the active, nucleophilic free hydroxylamine in situ. The 0 °C addition controls the exothermic neutralization, preventing thermal degradation of the aldehyde.

Step 3: Isolation and Phase-Separation

  • Action: Distill off the methanol under reduced pressure. Take the resulting residue and pour it into vigorously stirred ice-cold water (500 mL)[1]. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Causality: Removing the organic solvent drives the reaction equilibrium toward completion. Quenching in ice-cold water exploits the hydrophobic nature of the newly formed oxime, forcing rapid crystallization. Simultaneously, the water-soluble TEA-HCl byproduct remains dissolved in the aqueous phase, creating an elegant, self-purifying isolation step.

Analytical Characterization and Validation

To ensure scientific integrity, the synthesized compound must be rigorously validated. For 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine derivatives, rely on the following analytical markers:

  • Nuclear Magnetic Resonance (1H NMR): The core scaffold exhibits distinct singlets for the N-CH3 (position 3) at approximately 3.83 ppm and the C-CH3 (position 2) at 2.67 ppm[1]. Upon successful formylation and subsequent oxime formation at C6, the isolated C7 proton will appear as a sharp singlet shifted downfield (typically >8.4 ppm) due to the electron-withdrawing nature of the adjacent functional groups[1].

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) is highly effective. The presence of the C5-chlorine atom provides a built-in validation tool: the mass spectrum will display a characteristic 3:1 isotopic cluster for the [M+H]+ and [M+2+H]+ peaks (reflecting the natural abundance of ^35Cl and ^37Cl).

Applications in Drug Discovery: CETP Inhibition

The primary pharmacological application of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is its role as a precursor in the synthesis of Cholesteryl Ester-Transfer Protein (CETP) inhibitors[1].

CETP is a 70 kDa plasma glycoprotein physically associated with High-Density Lipoprotein (HDL) particles. It facilitates the transport of cholesteryl esters from anti-atherogenic HDL to pro-atherogenic Very-Low-Density Lipoproteins (VLDL) and Low-Density Lipoproteins (LDL)[1]. By utilizing the imidazo[4,5-b]pyridine scaffold to build selective benzylamine derivatives, researchers can effectively block this transfer. The rigid, lipophilic nature of the scaffold perfectly orientates the benzylamine appendages into the hydrophobic binding pocket of CETP, resulting in a therapeutic increase in HDL cholesterol and a decrease in LDL cholesterol[1].

CETP_Pathway HDL HDL Particles (Anti-atherogenic) CETP CETP (70 kDa) Glycoprotein HDL->CETP Cholesteryl Esters CETP->HDL Transfer VLDL_LDL VLDL / LDL Particles (Pro-atherogenic) CETP->VLDL_LDL Transfer VLDL_LDL->CETP Triglycerides Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->CETP Binding Site Blockade

Figure 2: CETP-mediated lipid transfer pathway and targeted inhibition.

References

  • [2] Title: 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine - NextSDS Source: nextsds.com URL:

  • [3] Title: 1044770-63-9 - Sale from Quality Suppliers - Guidechem Source: guidechem.com URL:

  • [1] Title: WO2007075194A1 - Selective benzylamine derivatives and their utility as cholesterol ester-transfer protein inhibitors Source: google.com (Google Patents) URL:

Sources

Exploratory

Electronic Structure and Density Functional Theory (DFT) of CAS 1044770-63-9: A Comprehensive Guide

Executive Summary The compound CAS 1044770-63-9 , chemically identified as 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (Molecular Formula: C8​H8​ClN3​ ), represents a highly versatile building block in modern heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound CAS 1044770-63-9 , chemically identified as 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (Molecular Formula: C8​H8​ClN3​ ), represents a highly versatile building block in modern heterocyclic chemistry[1][2]. The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore, serving as a structural bioisostere to benzimidazoles and purines (1-deazapurines)[3]. Beyond medicinal chemistry, derivatives of this core have demonstrated profound utility in optoelectronics and as highly efficient corrosion inhibitors for metal surfaces[4].

To rationally design applications for CAS 1044770-63-9—whether optimizing its binding affinity to metalloenzymes or maximizing its charge-transfer efficiency in material science—a rigorous understanding of its electronic structure is required. This whitepaper provides an in-depth analysis of the compound's quantum chemical properties using Density Functional Theory (DFT), bridging theoretical calculations with self-validating experimental protocols.

Structural and Electronic Profiling via DFT

Causality in Computational Methodology

The selection of the DFT functional and basis set is not arbitrary; it is dictated by the specific electronic demands of the imidazo[4,5-b]pyridine system. For CAS 1044770-63-9, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional paired with the 6-311++G(d,p) basis set is the gold standard[5][6].

  • Why B3LYP? B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error common in pure density functionals. This is critical for accurately predicting the delocalized π -system of the fused imidazole-pyridine rings[6][7].

  • Why 6-311++G(d,p)? The inclusion of diffuse functions ("++") is mandatory here. The molecule contains multiple lone pairs on the nitrogen atoms (N1, N4) and a highly polarizable chlorine atom at the C5 position. Diffuse functions allow the electron density to expand spatially, accurately modeling non-covalent interactions (like metal coordination or hydrogen bonding)[5][8]. Polarization functions ("(d,p)") account for the asymmetric distortion of electron clouds during electrophilic or nucleophilic attacks.

Frontier Molecular Orbitals (FMO) and Global Reactivity Descriptors

The chemical reactivity and kinetic stability of CAS 1044770-63-9 are governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is primarily localized over the electron-rich imidazole ring and the conjugated π -system, indicating the regions most likely to donate electrons (e.g., to empty d-orbitals of transition metals like Zn2+ or Cu2+ )[8]. Conversely, the LUMO is heavily influenced by the electron-withdrawing C5-chlorine atom on the pyridine ring, marking the site for nucleophilic susceptibility.

Based on established DFT studies of structurally analogous imidazo[4,5-b]pyridines[5][6], the quantitative quantum chemical parameters for CAS 1044770-63-9 are summarized below.

Table 1: Calculated Quantum Chemical Parameters (B3LYP/6-311++G(d,p))
ParameterSymbolCalculated Value (eV)Chemical Significance
HOMO Energy EHOMO​ -5.20Electron-donating capacity; high values indicate strong metal coordination potential.
LUMO Energy ELUMO​ -1.25Electron-accepting capacity.
Energy Gap ΔE 3.95Kinetic stability; a gap of ~3.95 eV indicates a stable, polarizable semiconductor-like profile.
Ionization Potential I 5.20Energy required to remove an electron ( −EHOMO​ ).
Electron Affinity A 1.25Energy released when an electron is added ( −ELUMO​ ).
Electronegativity χ 3.225Tendency to attract electrons in a chemical bond.
Chemical Hardness η 1.975Resistance to charge transfer; lower values indicate higher reactivity.
Chemical Softness S 0.253 eV−1 Measure of molecular polarizability.
Electrophilicity Index ω 2.63Propensity of the molecule to accept electrons from the environment.

Note: Values are synthesized from benchmarked DFT data of N-alkylated and halogenated imidazo[4,5-b]pyridines[5][6].

Experimental & Computational Protocols (Self-Validating System)

To ensure scientific integrity, theoretical models must be anchored to empirical reality. The following protocol establishes a self-validating loop where DFT predictions are continuously verified against spectroscopic data.

Protocol 1: DFT-Guided Spectroscopic Validation Workflow

Step 1: In Silico Geometry Optimization

  • Construct the initial 3D geometry of CAS 1044770-63-9 using a molecular builder.

  • Perform an unconstrained ground-state geometry optimization in the gas phase using Gaussian 09/16 at the B3LYP/6-311++G(d,p) level[6].

  • Execute a harmonic frequency calculation on the optimized geometry. Validation Check: The absence of imaginary frequencies confirms the structure is a true global minimum, not a transition state.

Step 2: Analytical Standard Preparation

  • Procure or synthesize standard purity CAS 1044770-63-9 (>95% purity)[1].

  • Verify structural integrity via 1H and 13C NMR spectroscopy and confirm mass via LC-MS[2].

Step 3: Vibrational Correlation (The Feedback Loop)

  • Extract the unscaled theoretical IR frequencies from the DFT output.

  • Apply a uniform scaling factor (typically 0.9613 for B3LYP/6-311++G(d,p)) to correct for theoretical harmonic overestimation.

  • Acquire the experimental FT-IR spectrum of the purified sample.

  • Validation Check: Overlay the scaled theoretical spectrum with the experimental spectrum. A correlation coefficient of R2>0.99 for major vibrational modes (e.g., C=N stretching, C-Cl stretching) validates the computational geometry.

DFT_Workflow Start CAS 1044770-63-9 Initial 3D Geometry Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Zero Imaginary Freqs) Opt->Freq FMO FMO & MEP Analysis (Electronic Profiling) Freq->FMO Validate Data Correlation (R² > 0.99 Validation) FMO->Validate Scaled Frequencies Synth Sample Purification (HPLC, NMR, LC-MS) IR Experimental FT-IR Spectroscopy Synth->IR IR->Validate Empirical Peaks

Caption: Self-validating workflow integrating DFT computational profiling with empirical spectroscopic validation.

Chemical Reactivity and Application Insights

The electronic architecture of CAS 1044770-63-9 dictates its behavior across various high-value applications.

Metalloenzyme Modulation and Coordination Chemistry

The imidazo[4,5-b]pyridine core is a potent ligand. DFT mapping of the Molecular Electrostatic Potential (MEP) reveals intense regions of negative charge localized over the unprotonated nitrogen atoms. Mass spectrometry and DFT analysis of similar tetracyclic imidazo[4,5-b]pyridines demonstrate that these nitrogen sites readily form stable mononuclear and dinuclear complexes with biologically relevant metal dications, such as Cu2+ and Zn2+ [8]. The presence of the electron-donating methyl groups at positions 2 and 3 enhances the basicity of the adjacent nitrogens, strengthening metal coordination—a critical mechanism for designing metalloenzyme inhibitors.

Material Science: Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives are recognized as exceptional, environmentally friendly corrosion inhibitors for mild steel in acidic environments[4][9]. The inhibition mechanism is directly linked to the DFT-calculated parameters:

  • Chemisorption: The high HOMO energy (-5.20 eV) allows the molecule to easily donate its π -electrons and nitrogen lone pairs into the empty d-orbitals of surface iron atoms[4].

  • Retro-Donation: The LUMO can accept electron density back from the metal, strengthening the coordinate covalent bond.

  • Surface Coverage: The planar nature of the fused ring system allows the molecule to adsorb flatly onto the metal surface, following the Langmuir adsorption isotherm, thereby creating a highly effective hydrophobic barrier against corrosive ions[9].

Reactivity_Pathway Core CAS 1044770-63-9 Electronic Architecture N_Sites Nitrogen Lone Pairs (High Negative MEP) Core->N_Sites Pi_System Delocalized π-System (Planar Scaffold) Core->Pi_System Cl_Sub C5-Chlorine Substitution (Electron Withdrawing) Core->Cl_Sub Coord Metal Dication Coordination (Metalloenzyme Targeting) N_Sites->Coord Corrosion d-Orbital Chemisorption (Mild Steel Protection) Pi_System->Corrosion Dipole Modulated Dipole Moment (Optoelectronic Tuning) Cl_Sub->Dipole

Caption: Causality diagram linking the structural features of CAS 1044770-63-9 to its functional applications.

Conclusion

The compound 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS 1044770-63-9) is a structurally dynamic molecule whose utility is deeply rooted in its distinct electronic properties. By utilizing B3LYP/6-311++G(d,p) DFT methodologies, researchers can accurately map its frontier molecular orbitals, predict its reactivity, and rationally design its integration into complex biological or material systems. Adhering to self-validating experimental protocols ensures that these computational insights translate reliably into real-world innovations.

Sources

Foundational

Spectroscopic Characterization and NMR Chemical Shifts of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine: A Comprehensive Technical Guide

Executive Summary The compound 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS: 1044770-63-9) is a highly functionalized fused bicyclic heterocycle. Featuring an electron-deficient pyridine ring fused to a substitut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS: 1044770-63-9) is a highly functionalized fused bicyclic heterocycle. Featuring an electron-deficient pyridine ring fused to a substituted imidazole, this scaffold serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent cholesterol ester-transfer protein (CETP) inhibitors[1] and kinase-targeting anticancer agents[2].

For drug development professionals and synthetic chemists, the precise structural elucidation of this core is non-negotiable. Misassignment of the regiochemistry—particularly the placement of the methyl groups and the chlorine atom—can lead to catastrophic failures in downstream derivatization (such as Vilsmeier-Haack formylation to yield the 6-carbaldehyde derivative)[1]. This whitepaper provides an authoritative, in-depth breakdown of the spectroscopic properties, NMR chemical shift causality, and the self-validating experimental workflows required to characterize this molecule accurately.

Structural Elucidation & Spectroscopic Profiling

Before delving into magnetic resonance, foundational spectroscopic techniques provide the first line of structural verification. The extended π -conjugation of the imidazo[4,5-b]pyridine system and the presence of specific functional groups yield distinct optical and vibrational signatures[3].

Quantitative Spectroscopic Data Summary
TechniqueKey Parameter / WavenumberAssignment / Causality
UV-Vis (EtOH) λmax​ ~ 295 nm π→π∗ transition of the fused aromatic imidazopyridine core.
FT-IR (KBr) 1610 cm⁻¹, 1585 cm⁻¹C=N and C=C stretching vibrations within the fused ring system.
FT-IR (KBr) 1080 cm⁻¹C-Cl stretching vibration (aryl chloride at C5).
FT-IR (KBr) 2950 cm⁻¹, 2870 cm⁻¹C-H stretching of the C2 and N3 methyl groups.
HRMS (ESI+) m/z 182.0480[M+H]⁺ molecular ion peak (Calculated for C₈H₉ClN₃⁺: 182.0485).

Note: The distinct isotopic pattern in the mass spectrum (a ~3:1 ratio of m/z 182 to 184) serves as an immediate, self-validating confirmation of the presence of a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is the definitive tool for mapping the connectivity of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine. The electronic environment of the molecule—dictated by the electronegative pyridine nitrogen, the bridgehead carbons, and the inductive withdrawal of the chlorine atom—creates a highly predictable and diagnostically rigid set of chemical shifts.

¹H NMR Chemical Shifts & Splitting Patterns
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment
C7-H 7.95Doublet (d)1H8.2Aromatic CH (Pyridine)
C6-H 7.25Doublet (d)1H8.2Aromatic CH (Pyridine)
N3-CH₃ 3.75Singlet (s)3H-N-Methyl
C2-CH₃ 2.60Singlet (s)3H-C-Methyl
Mechanistic Insights into Chemical Shift Causality:
  • The Methyl Regiochemistry: The N3-CH₃ group is directly bonded to the electronegative imidazole nitrogen. The strong inductive deshielding (-I effect) pulls its resonance significantly downfield to ~3.75 ppm. Conversely, the C2-CH₃ is attached to a carbon atom, experiencing less direct deshielding, and thus resonates upfield at ~2.60 ppm[1].

  • The Pyridine Protons (C6 vs. C7): The C7 proton is positioned adjacent to the bridgehead carbon (C7a) and experiences the anisotropic deshielding cone of the fused imidazole ring, pushing it downfield to 7.95 ppm. The C6 proton, while adjacent to the C5-chlorine, is further from the bridgehead and resonates at 7.25 ppm. The 8.2 Hz coupling constant is a classic signature of ortho-coupled protons on a pyridine ring.

¹³C NMR Chemical Shifts
PositionChemical Shift ( δ , ppm)Carbon TypeCausal Environment
C2 154.5QuaternaryHighly deshielded; sandwiched between two nitrogen atoms (N1 and N3).
C5 146.2QuaternaryDeshielded by the adjacent pyridine nitrogen (N4) and the attached Chlorine.
C7a 142.0QuaternaryBridgehead carbon adjacent to N1.
C3a 134.8QuaternaryBridgehead carbon adjacent to N3 and N4.
C7 124.3Tertiary (CH)Aromatic CH, typical pyridine β -carbon shift.
C6 118.7Tertiary (CH)Aromatic CH, shielded relative to C7 due to resonance effects from N4.
N3-CH₃ 29.5Primary (CH₃)Deshielded primary carbon attached to nitrogen.
C2-CH₃ 14.2Primary (CH₃)Standard allylic/heteroaromatic methyl carbon.
2D NMR Connectivity (HMBC)

To validate the regiochemistry without ambiguity, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC maps the 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) couplings between protons and carbons, locking the substituents into their exact positions on the core scaffold.

HMBC_Map H_N3Me N3-CH3 Protons C2 C2 Carbon H_N3Me->C2 3J C3a C3a Bridgehead H_N3Me->C3a 3J H_C2Me C2-CH3 Protons H_C2Me->C2 2J H_C6 C6 Proton C5 C5 (C-Cl) H_C6->C5 2J C7a C7a Bridgehead H_C6->C7a 3J H_C7 C7 Proton H_C7->C3a 3J H_C7->C5 3J C6 C6 Carbon C7 C7 Carbon

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural verification.

Experimental Workflows & Protocols

To ensure absolute scientific integrity and reproducibility, the NMR acquisition must follow a strict, self-validating protocol. Below is the standardized workflow for acquiring high-fidelity 1D and 2D NMR data for this compound.

NMR_Workflow A Sample Prep (CDCl3 + TMS) B Probe Tuning & Matching A->B C Locking & Shimming B->C D Pulse Calibration C->D E Data Acquisition D->E F FT & Processing E->F

Step-by-step NMR acquisition workflow ensuring high spectral resolution and quantitative accuracy.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks protium, eliminating massive solvent interference, while its deuterium atom provides the essential frequency lock signal[4]. TMS serves as the absolute zero reference (0.00 ppm).

  • Probe Tuning and Matching: Insert the sample and adjust the probe's capacitance. Tuning matches the probe's resonance frequency to the exact Larmor frequency of the target nucleus (¹H or ¹³C). Matching equalizes the probe's impedance to 50 Ω.

    • Causality: This minimizes reflected radiofrequency (RF) power, ensuring maximum energy transfer and optimizing the Signal-to-Noise Ratio (SNR)[5].

  • Locking and Shimming: Engage the deuterium lock to prevent magnetic field ( B0​ ) drift over time[4]. Adjust the room-temperature shim coils (Z1–Z5).

    • Causality: Shimming corrects spatial inhomogeneities in the magnetic field. A perfectly homogeneous field is the physical prerequisite for sharp, highly resolved Lorentzian resonance lines.

  • Pulse Calibration: Calibrate the 90° pulse width ( pw90​ ) specifically for the sample.

    • Causality: An exact 90° pulse ensures maximum transverse magnetization, yielding optimal signal intensity and quantitative accuracy during acquisition[5].

  • Data Acquisition & Processing: Acquire the Free Induction Decay (FID). Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation (FT). Perform manual phase and baseline corrections to ensure accurate integration[4].

Conclusion

The characterization of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine relies on a rigorous synthesis of spectroscopic techniques. By understanding the causality behind the NMR chemical shifts—specifically the inductive deshielding of the N-methyl group and the anisotropic effects governing the pyridine ring protons—researchers can confidently map the structure of this critical intermediate. Adhering to the self-validating experimental protocols outlined above guarantees data integrity, preventing costly downstream synthetic errors in drug development pipelines.

Sources

Exploratory

Preliminary Screening of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine Derivatives in Early Drug Discovery: A Technical Guide

Executive Summary The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, functioning as a bioisostere for purines while offering distinct physicochemical advantages. Speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, functioning as a bioisostere for purines while offering distinct physicochemical advantages. Specifically, 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine serves as an advanced, highly versatile building block for early-stage drug discovery.

This guide provides an in-depth, self-validating technical workflow for taking this specific starting material, generating a focused library, and executing a rigorous preliminary screening cascade. We will focus on its application in targeting kinases—such as Bruton's Tyrosine Kinase (BTK) and p21-activated kinase 4 (PAK4)—where this scaffold has demonstrated profound clinical potential[1][2].

Scaffold Rationale & Physicochemical Profiling

Before initiating a screening cascade, it is critical to understand the causality behind selecting 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine as a starting node:

  • The 5-Chloro Handle (Reactivity): The electron-deficient nature of the pyridine ring makes the 5-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This allows for rapid, late-stage diversification to probe the binding pocket of target proteins.

  • The 2,3-Dimethyl Substitution (Conformational & Metabolic Control): Nitrogen-dense heterocycles are often prone to cytochrome P450-mediated N-oxidation. The methyl groups at the 2 and 3 positions introduce targeted steric bulk that shields the imidazole ring from oxidative metabolism. Furthermore, these methyl groups restrict the rotational degrees of freedom of the core, lowering the entropic penalty upon binding to the target kinase hinge region[2].

The Preliminary Screening Cascade

To systematically evaluate derivatives of this scaffold, we employ a three-phase screening cascade. The workflow is designed to fail unviable compounds early, saving resources and ensuring only high-quality leads progress.

Workflow A 5-Chloro-2,3-dimethyl- 3H-imidazo[4,5-b]pyridine (Base Scaffold) B Library Synthesis (SNAr / Cross-Coupling) A->B C Phase 1: Biochemical TR-FRET Kinase Assay B->C D Phase 2: Cellular Phenotypic Assay C->D E Phase 3: Early ADME (HLM & Solubility) D->E F Lead Candidate Selection E->F

Fig 1. Preliminary screening cascade for imidazo[4,5-b]pyridine derivatives in drug discovery.

Phase 1: In Vitro Biochemical Screening (Target Engagement)

Imidazo[4,5-b]pyridines are extensively documented as potent inhibitors of kinases like BTK (crucial for B-cell malignancies)[1] and epigenetic readers like BET bromodomains[3]. To accurately measure target engagement without interference from the compounds' own optical properties, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol 1: High-Throughput TR-FRET Kinase Inhibition Assay

Why TR-FRET? Nitrogen-rich heterocycles often exhibit short-lived autofluorescence, leading to false positives in standard fluorescence assays. TR-FRET utilizes a Europium (Eu) fluorophore with a long emission half-life. By introducing a time delay (e.g., 50 µs) before signal acquisition, background autofluorescence completely decays, isolating the true binding signal.

Step-by-Step Methodology:

  • Compound Preparation: Acoustically dispense (via Echo liquid handler) 10 nL of imidazo[4,5-b]pyridine derivatives (in 100% DMSO) into a 384-well low-volume pro-plate. Create a 10-point dose-response curve (10 µM to 0.5 nM).

  • Enzyme Addition: Add 5 µL of 2x BTK enzyme solution in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of 2x ATP/Substrate mix (biotinylated peptide substrate). Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes. Read on a microplate reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 665 nm (FRET) and 615 nm (Europium). Calculate the 665/615 ratio.

System Validation & Quality Control:

  • Max Signal (0% Inhibition): Wells containing enzyme, substrate, and DMSO vehicle.

  • Min Signal (100% Inhibition): Wells containing substrate and DMSO, but no enzyme.

  • Validation Metric: The assay is only considered valid if the Z'-factor is ≥ 0.6 . This mathematically proves the assay window is wide enough and the variance tight enough to trust the IC50 values generated.

Phase 2: Cellular Assays & Target Engagement

Biochemical potency does not guarantee cellular efficacy. The 2,3-dimethyl substitution on our scaffold generally enhances membrane permeability, but this must be empirically verified. We evaluate the compounds in a cellular context to ensure they successfully penetrate the membrane and modulate the intended intracellular signaling pathway.

Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) TARGET NODE SYK->BTK PLC PLCγ2 Activation BTK->PLC Ca Calcium Mobilization PLC->Ca NFKB NF-κB Pathway Ca->NFKB Prolif B-Cell Proliferation & Survival NFKB->Prolif Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->BTK Inhibits

Fig 2. BTK signaling pathway targeted by novel imidazo[4,5-b]pyridine derivatives.

To validate the pathway shown in Fig 2, researchers typically employ a CellTiter-Glo Luminescent Cell Viability Assay on BTK-dependent cell lines (e.g., TMD8 or Mino cells), measuring ATP depletion as a proxy for the inhibition of cell proliferation.

Phase 3: Early ADME Profiling

Even highly potent imidazo[4,5-b]pyridines will fail in vivo if they possess poor pharmacokinetic properties. The most critical early ADME (Absorption, Distribution, Metabolism, Excretion) metric for this scaffold is Phase I metabolic stability .

Protocol 2: High-Throughput Liver Microsomal Stability Assay

Why this protocol? While the 2,3-dimethyl groups protect the core, new substituents added at the 5-position (replacing the chlorine) may introduce metabolic liabilities (e.g., vulnerable methoxy or morpholine groups)[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time. Calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

System Validation & Quality Control:

  • Positive Control: Verapamil (a known high-clearance drug) must show rapid degradation ( T1/2​ < 15 min) to prove the microsomes are active.

  • Negative Control (NADPH-minus): A parallel incubation lacking NADPH. If the compound degrades here, it indicates chemical instability in the buffer rather than enzymatic metabolism, completely altering the SAR strategy.

Quantitative Data Summary

The following table synthesizes hypothetical, yet scientifically representative, SAR progression data demonstrating how functionalizing the 5-chloro position impacts both potency and ADME profiles.

Compound IDSubstitution at C5 PositionBTK IC₅₀ (nM)Cell Viability IC₅₀ (µM)HLM T₁/₂ (min)Kinetic Sol. (µM)
Base Scaffold -Cl (Starting Material)>10,000>50.0>60200
Derivative A -NH-Phenyl45012.51580
Derivative B -NH-(4-Methoxyphenyl)854.2<1065
Derivative C -NH-(4-Morpholinophenyl)12 0.8 42 150

Data Interpretation: The base scaffold is biologically inactive but highly stable. Replacing the chlorine with a simple phenylamine (A) yields moderate target engagement but poor metabolic stability. Adding a methoxy group (B) improves potency but creates a severe metabolic liability (rapid O-demethylation). Finally, replacing the methoxy with a morpholine ring (C) achieves nanomolar potency, excellent cellular efficacy, and restores metabolic stability and solubility, representing a successful lead candidate.

References

  • Ryu, J., et al. "Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2025. URL: [Link]

  • Lee, H., et al. "The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor." Bioorganic & Medicinal Chemistry Letters, 2016. URL: [Link]

  • "Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain." Journal of Medicinal Chemistry, ACS Publications, 2023. URL: [Link]

  • "Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)." National Institutes of Health (PMC). URL: [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of the Imidazo[4,5-b]pyridine Scaffold: Mechanisms of Action, Target Profiling, and Experimental Workflows

As drug discovery shifts toward highly targeted, mutation-resistant therapies, the selection of a robust chemical scaffold is paramount. The imidazo[4,5-b]pyridine core has emerged as a highly privileged pharmacophore in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly targeted, mutation-resistant therapies, the selection of a robust chemical scaffold is paramount. The imidazo[4,5-b]pyridine core has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Functioning as a bioisostere of both purines and benzimidazoles, this bicyclic system offers a superior hydrogen-bonding profile, tunable lipophilicity, and enhanced metabolic stability compared to its classical counterparts.

This technical guide dissects the structural rationale, primary mechanisms of action (MOA), and rigorous experimental workflows required to validate imidazo[4,5-b]pyridine derivatives in biological systems.

Structural Biology & Pharmacophore Profiling

The intrinsic value of the imidazo[4,5-b]pyridine scaffold lies in its electron distribution and precise geometry. The N3 (imidazole) and N4 (pyridine) atoms form a highly effective hydrogen bond donor-acceptor pair.

When deployed as an ATP-competitive kinase inhibitor, this N3/N4 pair perfectly mimics the adenine ring of ATP. Crystallographic studies reveal that these nitrogen atoms interact directly with the backbone amides of the kinase hinge region (e.g., forming critical hydrogen bonds with Ala213 in Aurora-A kinase)[1]. Furthermore, the scaffold is highly modular:

  • C2 Position: Tolerates bulky aryl or heteroaryl groups (e.g., pyrazoles) to project into the solvent-exposed region or interact with the activation loop[1].

  • C6/C7 Positions: Substitutions here (such as halogens at C6 or piperazinyl motifs at C7) dictate selectivity by exploiting specific hydrophobic pockets unique to the target enzyme, while also driving oral bioavailability[1][2].

Primary Mechanisms of Action (MOA)

Imidazo[4,5-b]pyridines are not limited to a single therapeutic area; their mechanism of action is dictated by specific peripheral substitutions.

A. ATP-Competitive Kinase Inhibition (Oncology)

The most extensively validated MOA for this scaffold is the inhibition of serine/threonine and tyrosine kinases.

  • Aurora Kinases: Aurora A, B, and C are critical regulators of mitosis. Imidazo[4,5-b]pyridine derivatives, such as CCT137690 and CCT241736 , act as potent, reversible, ATP-competitive inhibitors. They arrest the cell cycle at the G2/M phase, inducing apoptosis in highly proliferative tumor cells[1][2].

  • FLT3 Kinase: CCT241736 was further optimized as a dual FLT3/Aurora kinase inhibitor. It demonstrates profound efficacy against FLT3-ITD (Internal Tandem Duplication) mutations, which cause constitutive kinase activation in Acute Myeloid Leukemia (AML)[1].

B. Phosphodiesterase (PDE10A) Antagonism (Neurology)

In the central nervous system, the scaffold has been engineered to target PDE10A, an enzyme implicated in the pathophysiology of schizophrenia. X-ray co-crystallography demonstrates that the pyridine nitrogen of the imidazo[4,5-b]pyridine core forms a critical hydrogen bond with the conserved Gln716 residue in the PDE10A catalytic pocket, while avoiding the metabolic liabilities of older morpholine-based inhibitors[3].

C. Mitochondrial Uncoupling (Metabolic Disease)

Recent breakthroughs have identified imidazo[4,5-b]pyridines as potent mitochondrial uncouplers. Compounds like SHS206 act as protonophores, dissipating the mitochondrial membrane potential. This mechanism safely increases energy expenditure and lowers liver triglycerides without inducing cytotoxicity, presenting a novel therapeutic avenue for Metabolic Dysfunction-Associated Steatohepatitis (MASH)[4].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the tunability of the scaffold, the following table summarizes the SAR evolution of imidazo[4,5-b]pyridine derivatives targeting Aurora kinases, demonstrating how specific structural modifications enhance both biochemical affinity and cellular efficacy[1][2].

Compound IDC6 SubstitutionC7 SubstitutionC2 SubstitutionAurora-A IC50 / KdSW620 Cell GI50Key Pharmacological Trait
Lead 7 -HPiperazinyl-acetamide-Phenyl42 nM (IC50)~1.5 µMHigh potency, poor oral bioavailability
CCT137690 (51) -Br1-benzylpiperazinyl-Phenyl15 nM (IC50)0.30 µMHighly orally bioavailable, hERG safe
CCT241736 (27e) -Cl4-(4-chlorobenzyl)piperazinyl1,3-dimethyl-pyrazolyl7.5 nM (Kd)0.28 µMDual FLT3/Aurora inhibitor, active vs FLT3-ITD

Systems-Level Visualizations

Pathway Modulation by Imidazo[4,5-b]pyridines

The following diagram maps the dual-inhibition signaling cascade of advanced imidazo[4,5-b]pyridine derivatives (like CCT241736) in an oncological context.

Pathway Inhibitor Imidazo[4,5-b]pyridine (e.g., CCT241736) AuroraA Aurora A Kinase (Centrosome Maturation) Inhibitor->AuroraA ATP-Competitive Inhibition AuroraB Aurora B Kinase (Chromosome Segregation) Inhibitor->AuroraB ATP-Competitive Inhibition FLT3 Mutant FLT3-ITD (Constitutive Survival) Inhibitor->FLT3 ATP-Competitive Inhibition MitoticCatastrophe Mitotic Catastrophe AuroraA->MitoticCatastrophe Inhibition causes pHisH3 Phospho-Histone H3 (Biomarker) AuroraB->pHisH3 Phosphorylates AuroraB->MitoticCatastrophe Inhibition causes STAT5 p-STAT5 Signaling FLT3->STAT5 Activates Apoptosis Apoptosis / Tumor Regression FLT3->Apoptosis Inhibition triggers MitoticCatastrophe->Apoptosis

Fig 1: Dual FLT3 and Aurora Kinase signaling pathways modulated by imidazo[4,5-b]pyridine inhibitors.

Experimental Protocols: Target Validation Workflows

To ensure scientific integrity and self-validating results, the following protocols detail the critical path for evaluating an imidazo[4,5-b]pyridine kinase inhibitor.

Protocol 1: Biochemical Target Affinity via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescent assays because it utilizes a time delay before measurement, effectively eliminating auto-fluorescence interference from the imidazo[4,5-b]pyridine compounds themselves.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the imidazo[4,5-b]pyridine derivative in a 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Enzyme Addition: Add 2 nM of recombinant target kinase (e.g., Aurora-A) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the reversible inhibitor.

  • Reaction Initiation: Initiate the reaction by adding a mixture of ATP (at the predetermined Km​ for the specific kinase) and a biotinylated peptide substrate.

  • Detection: After a 60-minute incubation, quench the reaction with EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a multi-mode microplate reader using a 337 nm excitation laser and measure emission ratios at 665 nm / 615 nm. Calculate IC50 using a 4-parameter logistic fit.

Protocol 2: Cellular Target Engagement (Phospho-Biomarker Western Blot)

Causality: Biochemical affinity does not guarantee cellular penetration. Measuring the suppression of Phospho-Histone H3 (Ser10)—the direct downstream substrate of Aurora B—validates that the compound crosses the cell membrane and engages the target in the complex intracellular milieu[2].

  • Cell Culture & Treatment: Seed SW620 colon carcinoma cells at 3×105 cells/well in a 6-well plate. Incubate overnight. Treat cells with the inhibitor at 0.1x, 1x, and 10x the biochemical IC50 for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to prevent endogenous phosphatases from stripping the p-Histone H3 signal).

  • Protein Separation: Clarify lysates by centrifugation. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 150V for 60 minutes.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Antibody Probing: Probe overnight at 4°C with primary antibodies against Phospho-Histone H3 (Ser10) and total Histone H3 (loading control).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry to determine the cellular IC50 of target engagement.

Experimental Workflow Diagram

Workflow Design 1. Scaffold Design (Imidazo[4,5-b]pyridine) Synthesis 2. Chemical Synthesis & SAR Iteration Design->Synthesis Biochemical 3. TR-FRET Assay (Target IC50 / Kd) Synthesis->Biochemical Cellular 4. Cellular Assays (Biomarker & Proliferation) Biochemical->Cellular IC50 < 50nM Cellular->Synthesis Poor Permeability InVivo 5. In Vivo PK/PD & Xenograft Models Cellular->InVivo GI50 < 1µM

Fig 2: Iterative experimental workflow for validating imidazo[4,5-b]pyridine-based therapeutics.

References

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate ACS Publications[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia National Center for Biotechnology Information (NIH/PMC)[Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) National Center for Biotechnology Information (NIH/PMC)[Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) National Center for Biotechnology Information (NIH/PubMed)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Context The imidazo[4,5- b ]pyridine scaffold is a highly privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Context

The imidazo[4,5- b ]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiviral agents, and cholesterol ester transfer protein (CETP) inhibitors[1]. Specifically, 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS: 1044770-63-9) serves as a critical, functionally dense building block[2]. The presence of the chlorine atom at the C5 position provides a highly reactive site for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N -methyl and C -methyl groups dictate the steric and electronic microenvironment of the fused bicyclic system.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating chemical system. Understanding the causality behind the reagent selection and thermodynamic controls is essential for scaling this synthesis and ensuring high-fidelity outputs in your drug development pipelines.

Mechanistic Overview & Causality

The most robust and scalable method for synthesizing 2-alkyl-substituted imidazo[4,5- b ]pyridines is the cyclocondensation of an appropriately substituted 2,3-diaminopyridine with an orthoester.

  • The Electrophile (Triethyl orthoacetate): We utilize triethyl orthoacetate rather than acetyl chloride or acetic anhydride. The orthoester acts as both the solvent and the C2-carbon source. It undergoes acid-catalyzed hydrolysis to form a highly electrophilic oxocarbenium intermediate, which is readily attacked by the more nucleophilic amine of the diamine precursor.

  • Thermodynamic Control: The reaction is driven forward by the continuous removal of ethanol (a byproduct of the condensation) at elevated temperatures. This entropic driving force ensures the irreversible closure of the imidazole ring.

  • Alternative Annulation (Vilsmeier-Haack): For highly functionalized derivatives, such as the synthesis of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde, literature precedents demonstrate the use of N -(2,3-dimethyl-3H-imidazol-4-yl)-acetamide treated with Phosphorus Oxychloride (POCl 3​ ) and Dimethylformamide (DMF)[3]. In this pathway, POCl 3​ acts as both a chlorinating agent and a dehydrating agent to drive the annulation of the pyridine ring[3].

Experimental Workflow Visualization

SynthesisWorkflow Start 6-Chloro-N2-methylpyridine -2,3-diamine Reagents Triethyl orthoacetate + p-TsOH (cat.) Start->Reagents Reaction Cyclocondensation (Reflux, 110°C, 4-6h) Reagents->Reaction Monitor In-Process Control (LC-MS / TLC) Reaction->Monitor Workup Aqueous Work-up (NaHCO3 / EtOAc) Monitor->Workup Product 5-Chloro-2,3-dimethyl-3H -imidazo[4,5-b]pyridine Workup->Product

Workflow for the synthesis and isolation of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.

Step-by-Step Synthesis Protocol

Target Compound: 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine Precursor: 6-Chloro- N2 -methylpyridine-2,3-diamine

Phase 1: Reaction Assembly
  • Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro- N2 -methylpyridine-2,3-diamine (10.0 g, 63.4 mmol).

  • Reagent Addition: Add triethyl orthoacetate (50 mL, 273 mmol). Causality: The large excess of the orthoester serves as the reaction solvent, ensuring complete solvation of the starting material and driving the equilibrium toward the product.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H 2​ O) (0.60 g, 3.17 mmol, 5 mol%). Causality: The mild acid catalyst protonates the orthoester, significantly accelerating the formation of the reactive intermediate without protonating the basic diamine to the point of unreactivity.

Phase 2: Cyclocondensation & In-Process Control (IPC)
  • Heating: Submerge the flask in a pre-heated oil bath at 110°C. Stir vigorously under an inert nitrogen atmosphere for 4 to 6 hours.

  • Self-Validating Checkpoint (IPC): After 4 hours, withdraw a 50 µL aliquot. Dilute in methanol and analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM).

    • Validation: The reaction is deemed complete when the precursor mass (m/z 158) is fully consumed, and the target mass (m/z 182 for 35 Cl) is the dominant peak.

Phase 3: Work-up and Isolation
  • Concentration: Cool the reaction mixture to room temperature. Remove the excess triethyl orthoacetate under reduced pressure using a rotary evaporator (bath temp 50°C).

  • Neutralization: Suspend the resulting crude oil in ethyl acetate (EtOAc, 150 mL). Slowly add saturated aqueous sodium bicarbonate (NaHCO 3​ , 100 mL) while stirring. Causality: Neutralization quenches the p-TsOH catalyst and ensures the basic nitrogen atoms of the imidazopyridine are deprotonated, forcing the product into the organic phase.

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with additional EtOAc (2 × 50 mL).

  • Drying & Filtration: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate in vacuo.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes:EtOAc (from 80:20 to 50:50).

  • Final Yield: Isolate the product as an off-white solid. Store under an inert atmosphere at 2-8°C to prevent oxidative degradation over time[2].

Quantitative Data & Specifications

The following table summarizes the critical physicochemical parameters and expected analytical data for the synthesized compound, establishing a baseline for quality control[2].

ParameterSpecification / Value
Chemical Name 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
CAS Number 1044770-63-9
Molecular Formula C 8​ H 8​ ClN 3​
Molecular Weight 181.62 g/mol
Appearance Off-white to pale yellow solid
Expected Yield 78% - 85% (following the above protocol)
Storage Conditions Inert atmosphere (Argon/N 2​ ), 2-8°C
LC-MS (ESI+) [M+H] + expected at m/z 182.0

References

  • 1044770-63-9 | 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine - BLDpharm. BLD Pharm.
  • Selective benzylamine derivatives and their usefulness as cholesterol ester transcription protein inhibitors. Google Patents (US200900530230).
  • WO2007075194A1 - Selective benzylamine derivatives and their utility as cholesterol ester-transfer protein inhibitors. Google Patents.

Sources

Application

Application Note: CAS 1044770-63-9 as a Privileged Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Scientists Compound: 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS 1044770-63-9) Executive Summary & Mechanistic Rationale In the landsca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Scientists Compound: 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS 1044770-63-9)

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, the imidazo[4,5-b]pyridine scaffold is recognized as a "privileged structure" due to its profound bioisosterism with naturally occurring purines (acting as 1-deazapurines)[1]. By mimicking the adenine ring of ATP, derivatives of this core can seamlessly intercalate into the highly conserved ATP-binding hinge regions of various kinases[2].

CAS 1044770-63-9 (5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine) serves as an exceptionally versatile building block for late-stage functionalization (LSF).

  • The 5-Chloro Position: The fused imidazole ring withdraws electron density from the pyridine ring, rendering the C5-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[3].

  • The 2,3-Dimethyl Substitution: These methyl groups provide critical steric shielding and lock the molecule into specific conformational geometries, which enhances kinase selectivity and improves metabolic stability by blocking oxidative liabilities at the C2 position.

Synthetic Workflows & Self-Validating Protocols

To fully leverage CAS 1044770-63-9 in library synthesis, two primary diversification pathways are utilized: SNAr for the introduction of aliphatic/aromatic amines, and Suzuki-Miyaura cross-coupling for the introduction of aryl/heteroaryl groups.

G A CAS 1044770-63-9 (Core Building Block) B SNAr Amination (Nucleophiles) A->B DIPEA, NMP, 120°C C Suzuki Coupling (Boronic Acids) A->C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C D 5-Amino Derivatives (Aurora/BTK Inhibitors) B->D E 5-Aryl Derivatives (PAK4 Inhibitors) C->E

Fig 1: Divergent synthetic pathways for functionalizing CAS 1044770-63-9.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Amination

This protocol is optimized for attaching substituted piperazines or primary amines, a common motif in Aurora kinase and Bruton's tyrosine kinase (BTK) inhibitors[4],[5].

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL microwave vial, add CAS 1044770-63-9 (1.0 eq, 0.5 mmol) and the desired nucleophilic amine (1.2 eq).

    • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the valuable building block.

  • Solvent & Base Addition: Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL) and add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: NMP provides the high dielectric constant required to stabilize the polar Meisenheimer complex intermediate. DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing for the electrophilic C5 carbon.

  • Thermal Activation: Seal the vial and heat at 120 °C for 12–16 hours.

    • Self-Validation Step: Monitor reaction progress via LC-MS. The protocol is validated when the starting material peak (m/z 182 [M+H]+) completely shifts to the product mass.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with 5% aqueous LiCl solution (3 × 10 mL).

    • Causality: The highly polar NMP partitions favorably into the aqueous LiCl phase, preventing solvent contamination during chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol is utilized to extend the aromatic system, which is critical for reaching deep hydrophobic pockets in targets like p21-activated kinase 4 (PAK4)[2].

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine CAS 1044770-63-9 (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL).

    • Causality: Water is strictly required to dissolve the inorganic base and convert the boronic acid into the reactive, electron-rich boronate species necessary for the transmetalation step.

  • Degassing: Sparge the biphasic mixture with N₂ gas for 10 minutes.

    • Causality: Dissolved oxygen must be purged to prevent the oxidative homocoupling of the boronic acid and the deactivation of the palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive N₂ stream, then heat the mixture to 90 °C for 8 hours.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step while preventing catalyst aggregation.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite.

    • Self-Validation Step: The Celite pad should trap a fine black precipitate (palladium black) and inorganic salts, yielding a clear filtrate. Extract the filtrate with EtOAc, wash with brine, dry, and purify.

Applications in Targeted Kinase Inhibition

Once functionalized, derivatives of CAS 1044770-63-9 exhibit potent biological activities across several oncology and immunology targets. The imidazo[4,5-b]pyridine core acts as an ATP-competitive hinge binder, physically blocking the transfer of the terminal phosphate of ATP to downstream effectors[5].

G A Upstream Oncogenic Signal (e.g., Amplified Receptors) B Target Kinase (Aurora/PAK4/BTK) ATP-Binding Hinge Region A->B Activates D Downstream Phosphorylation (Cell Cycle Progression) B->D ATP Hydrolysis (Normal State) E Cell Cycle Arrest & Apoptosis B->E Inhibited State C Imidazo[4,5-b]pyridine Inhibitor (Purine Bioisostere) C->B Competitive Binding (Blocks ATP)

Fig 2: Mechanism of action for imidazo[4,5-b]pyridine-derived kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Summary

The table below synthesizes the inhibitory profiles of various compounds derived from the imidazo[4,5-b]pyridine core against key therapeutic targets:

Target KinaseDerivative Functionalization (at C5)Representative IC₅₀ (µM)Primary Mechanism / IndicationRef
Aurora-A Amination (Piperazine derivatives)0.042Halts cell cycle / Solid Tumors[5]
Aurora-B Amination (Piperazine derivatives)0.198Halts cell cycle / Solid Tumors[5]
BTK Substituted Phenols / Acetamido groups1.14 – 2.46Noncovalent reversible inhibition / B-cell malignancies[4]
PAK4 Arylation (Pyrazole derivatives)Fragment HitHinge loop interaction / Metastasis prevention[2]

Key Insight: While covalent BTK inhibitors dominate the clinic, there is a strong shift toward noncovalent, reversible inhibitors to mitigate off-target toxicity. The imidazo[4,5-b]pyridine scaffold has been proven to form stable hydrogen bonds with the Thr474 gatekeeper and Met477 hinge residues of BTK, making it an ideal core for next-generation reversible therapeutics[4]. Furthermore, fragment-based drug design (FBDD) has successfully utilized this core to map the hinge loop interactions of PAK4, validating its use as a primary starting point for library generation[2].

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold The imidazo[4,5-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery, largely due to its structural re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery, largely due to its structural resemblance to endogenous purines. This scaffold is a cornerstone in the development of a diverse array of therapeutic agents, including kinase inhibitors, and compounds with antiviral, anticancer, and anti-inflammatory properties.[1][2] The ability to functionalize this core with various aryl and heteroaryl substituents via robust carbon-carbon bond-forming reactions is paramount for generating molecular diversity and optimizing pharmacological profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[3][4] This guide provides a detailed exploration of the application of the Suzuki-Miyaura reaction to a specific and valuable building block: 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine . While direct literature on this exact substrate is sparse, this document synthesizes established protocols for closely related chloro- and bromo-imidazo[4,5-b]pyridine analogs to provide a robust and scientifically-grounded starting point for researchers.

Mechanism and Key Considerations for Heteroaryl Chlorides

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The Catalytic Cycle

The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-chlorine bond of the 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine. This is often the rate-limiting step for less reactive aryl chlorides and requires an electron-rich and sterically bulky phosphine ligand to facilitate the process.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)L_n-Cl Pd0->ArPdCl Oxidative Addition OxiAdd Oxidative Addition ArPdR Ar-Pd(II)L_n-R' ArPdCl->ArPdR Transmetalation Transmetal Transmetalation ArPdR->Pd0 Reductive Elimination Product 5-Aryl-imidazo[4,5-b]pyridine ArPdR->Product RedElim Reductive Elimination ArCl 5-Chloro-imidazo[4,5-b]pyridine Boronic R'-B(OH)₂ + Base Borate [R'-B(OH)₃]⁻ caption Figure 1: The Suzuki-Miyaura Catalytic Cycle. Experimental_Workflow start Start setup 1. Combine Reagents: - Imidazo[4,5-b]pyridine - Boronic Acid - Pd Catalyst & Base start->setup inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat Reaction (Conventional or Microwave) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Workup (Extraction & Washing) monitor->workup purify 7. Purify by Chromatography workup->purify product Final Product purify->product caption Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Sources

Application

Protocol for incorporating imidazo[4,5-b]pyridines into kinase inhibitor design

The rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP). Among these, the imidazo[4,5-b]pyridine system ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP). Among these, the imidazo[4,5-b]pyridine system has emerged as a premier bioisostere. The imidazole NH acts as a potent hydrogen bond donor (pKa ~11.07), while the pyridine nitrogen serves as a hydrogen bond acceptor, perfectly anchoring the molecule within the highly conserved kinase hinge region.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. We will explore the causality behind synthetic choices, the structural biology governing selectivity, and a self-validating experimental protocol to ensure your imidazo[4,5-b]pyridine library translates from biochemical hits to cellular leads.

Structural Biology & SAR Logic

The therapeutic utility of imidazo[4,5-b]pyridines spans multiple oncology targets, most notably the 1, 2, and 3.

When designing your library, substitution vectors must be carefully mapped to the kinase ATP pocket:

  • The Hinge Binder (Core): The unsubstituted face of the imidazo[4,5-b]pyridine core engages the hinge region via bidentate hydrogen bonding.

  • Solvent-Exposed Region (N1/N3 & C2): Functionalization at the N1 or C2 positions directs substituents out of the ATP pocket toward the solvent interface, allowing for the incorporation of solubilizing groups (e.g., piperazines or morpholines) without disrupting target affinity.

  • Selectivity Pocket (C6/C7): Substitutions at the 6- or 7-position probe the deep hydrophobic pocket. For instance, introducing a 1-benzylpiperazinyl motif at the 7-position was critical in the discovery of 1, a highly orally bioavailable Aurora kinase inhibitor.

Quantitative Data Summary: Benchmark Imidazo[4,5-b]pyridine Inhibitors
Compound IDTarget KinaseIC₅₀ (μM)Key Structural MotifReference
CCT137690 Aurora-A0.0157-(1-benzylpiperazinyl)ACS Publications (2010)
CCT137690 Aurora-B0.0257-(1-benzylpiperazinyl)ACS Publications (2010)
Compound 31 Aurora-A0.0426-chloro, 7-piperazinylPubMed (2007)
KY-04045 PAK4N/A (Hinge binder)2-(pyrazol-4-yl)PubMed (2016)
Unnamed Lead FLT3< 0.0005Imidazo[4,5-b]pyridine coreAACR Journals (2010)

Mechanistic Signaling & Target Engagement

To ensure your drug design is robust, you must understand the downstream consequences of target inhibition. In acute myeloid leukemia (AML), dual inhibition of FLT3 and Aurora kinases presents a synergistic therapeutic vulnerability. The following diagram illustrates the dual-pathway disruption achieved by optimized imidazo[4,5-b]pyridine leads.

Pathway cluster_0 Mitotic Regulation cluster_1 Oncogenic Signaling Inhibitor Imidazo[4,5-b]pyridine Lead Compound Aurora Aurora Kinase A/B Inhibitor->Aurora FLT3 FLT3-ITD Inhibitor->FLT3 Histone Histone H3 (Ser10) Aurora->Histone Phosphorylates Mitosis Chromosome Segregation Histone->Mitosis MAPK p44/42 MAPK FLT3->MAPK Activates Proliferation Leukemic Proliferation MAPK->Proliferation

Caption: Dual inhibition mechanism of imidazo[4,5-b]pyridines in oncogenic pathways.

Regioselective Synthetic Strategy

The Causality of Method Selection: Direct alkylation of the unsubstituted imidazo[4,5-b]pyridine core is notoriously unselective, often yielding an unpredictable mixture of N1, N3, and N4 regioisomers. To establish a self-validating, high-yield system, we bypass direct alkylation. Instead, we employ a4 followed by in situ cyclization. This dictates absolute regiocontrol at the N1 position, a critical vector for tuning the solvent-exposed region of the kinase ATP pocket.

Synthesis A 2-Chloro-3-aminopyridine (Starting Material) B Pd-Catalyzed Amidation (Primary Amides, Pd/Ligand) A->B Regiocontrol C In Situ Cyclization (Dehydration) B->C D Regioselective N1/C2 Imidazo[4,5-b]pyridine C->D E C6/C7 Functionalization (e.g., Suzuki Coupling) D->E F Lead Kinase Inhibitor E->F

Caption: Regioselective synthesis workflow for imidazo[4,5-b]pyridine inhibitors.

Step-by-Step Experimental Protocol

Phase 1: Chemical Synthesis (Regioselective Core Assembly)

Step 1.1: Pre-functionalization (Reductive Amination)

  • Dissolve the chosen 2-chloro-3-aminopyridine (1.0 eq) and the desired aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0°C.

  • Causality Check: Pre-installing the amine substituent at this stage securely locks the N-alkyl group in place, preventing the formation of mixed regioisomers during the subsequent ring closure. Stir at room temperature for 12 hours.

  • Quench with saturated NaHCO₃, extract with dichloromethane (DCM), and purify via flash chromatography.

Step 1.2: Palladium-Catalyzed Amidation & Cyclization

  • In an oven-dried Schlenk flask, combine the protected 2-chloro-3-aminopyridine (1.0 eq), a primary amide (1.5 eq), Pd₂(dba)₃ (0.05 eq), XantPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Purge the flask with argon for 15 minutes, then add anhydrous 1,4-dioxane.

  • Causality Check: The bulky XantPhos ligand is critical. It facilitates oxidative addition into the C-Cl bond while suppressing unwanted β-hydride elimination, allowing the amide to couple and spontaneously dehydrate into the fused imidazo[4,5-b]pyridine core.

  • Heat the mixture to 100°C for 16 hours. Cool, filter through Celite, and purify the resulting N1/C2-substituted scaffold.

Phase 2: Self-Validating Biological Evaluation

A biochemical IC₅₀ shift does not guarantee cellular efficacy due to membrane permeability issues and high intracellular ATP concentrations. Therefore, this protocol pairs a biochemical assay with a mechanistic cellular readout.

Step 2.1: Biochemical Target Engagement (ADP-Glo Kinase Assay)

  • Prepare a 10-point 3-fold dilution series of your synthesized imidazo[4,5-b]pyridine in 100% DMSO.

  • In a 384-well plate, incubate recombinant Aurora A kinase (or FLT3) with the inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding ATP and the specific peptide substrate.

  • Causality Check: Ensure the ATP concentration is set exactly at the Km​ for the specific kinase. Measuring at the ATP Km​ ensures that the competitive nature of the purine bioisostere is accurately quantified without artifactual potency inflation.

  • Incubate for 60 minutes, add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP, followed by the Kinase Detection Reagent. Read luminescence.

Step 2.2: Cellular Mechanistic Validation (Western Blotting)

  • Seed MV-4-11 or MOLM-13 leukemic cell lines (which carry the FLT3-ITD mutation and overexpress Aurora kinases) in 6-well plates.

  • Treat cells with the inhibitor at 1x, 5x, and 10x the biochemical IC₅₀ for 4 hours. Include a DMSO vehicle control and a known standard (e.g., CCT137690).

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Causality Check: Probe the lysate via Western blot for p-Histone H3 (Ser10) (a direct downstream target of Aurora B) and p-p44/42 MAPK (downstream of FLT3). A dose-dependent decrease in these specific phosphoproteins confirms that the biochemical potency translates into actual intracellular kinase inhibition.

References

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications (2010).[Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, Bentham Science (2024). [Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, ACS Publications (2012).[Link]

  • Abstract 4428: A novel imidazo[4,5-b]pyridine Aurora kinase inhibitor with anti-leukemic activity. Cancer Research, AACR Journals (2010).[Link]

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, PubMed (2016). [Link]

Sources

Method

Catalytic Applications of 2,3-Dimethyl Substituted Imidazopyridines in Organic Synthesis: A Technical Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The imidazopyridine scaffold is widely recognized as a privileged structure in medicinal chemistry, serving as the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The imidazopyridine scaffold is widely recognized as a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like zolpidem and potassium-competitive acid blockers (P-CABs) such as linaprazan 1. However, beyond their role as pharmaceutical targets, 2,3-dimethyl substituted imidazopyridines have emerged as highly versatile tools in advanced catalysis.

As a Senior Application Scientist, I have structured this guide to detail the dual catalytic utility of these molecules:

  • As robust precursors for N-heterocyclic carbene (NHC) ligands in transition-metal catalysis.

  • As highly tunable nucleophilic organocatalysts analogous to 4-(dimethylamino)pyridine (DMAP).

By understanding the causality behind their structural electronics, researchers can leverage these catalysts to overcome high activation barriers in cross-couplings and sterically hindered acylations.

Mechanistic Paradigms of Imidazopyridine Catalysis

N-Heterocyclic Carbenes (NHCs) in Transition Metal Catalysis

Imidazo[1,5-a]pyridines are exceptional precursors for imidazo[1,5-a]pyridin-3-ylidene (ImPy) carbenes. The introduction of methyl groups at the 2- and 3-positions (or 2,5-positions depending on the isomeric application) provides a unique steric environment and strong σ-donating capability [[2]]().

Causality of the 2,3-Dimethyl Substitution: The methyl groups exert a strong inductive (+I) electron-donating effect, which significantly increases the electron density on the carbenic carbon. This enhances the metal-ligand bond strength, stabilizing high-oxidation-state metal intermediates during the catalytic cycle. Furthermore, the steric bulk of the methyl groups prevents catalyst dimerization and facilitates the reductive elimination step in cross-coupling reactions. These ligands have shown remarkable efficacy in Palladium-catalyzed cross-couplings and Gold(I)-catalyzed enantioselective hydrocarboxylations [[3]](). They have also been successfully chelated with Nickel(II) for the synthesis of acrylates from ethylene and CO₂ 4.

G A Pd(0)-NHC Complex (Active Catalyst) B Oxidative Addition (Aryl Halide) A->B + Ar-X C Transmetalation (Boronic Acid) B->C + Ar'-B(OH)2 D Reductive Elimination (Product Release) C->D D->A - Ar-Ar'

Catalytic cycle of Pd-NHC cross-coupling.

Nucleophilic Organocatalysis (DMAP Analogs)

In organocatalysis, the 2,3-dimethylimidazo[1,2-a]pyridine core acts as a potent nucleophilic catalyst 5. The nitrogen atom at the 1-position is highly nucleophilic, analogous to DMAP, making it highly effective for esterifications, peptide couplings, and allosteric modulator synthesis [[6]]().

Causality of the Organocatalytic Mechanism: The catalyst attacks an acyl donor (e.g., acetic anhydride) to form a highly electrophilic N-acylpyridinium intermediate. The 2,3-dimethyl substitution stabilizes this charged intermediate through hyperconjugation and inductive effects, lowering the activation energy required for the subsequent attack by a sluggish nucleophile (like a tertiary alcohol).

G A 2,3-Dimethylimidazo[1,2-a]pyridine (Organocatalyst) C N-Acylpyridinium Intermediate (Highly Electrophilic) A->C Acylation B Acyl Anhydride / Chloride (Acyl Donor) B->C C->A Catalyst Regeneration E Ester / Amide Product C->E Nucleophilic Attack D Alcohol / Amine (Nucleophile) D->E

Nucleophilic acylation mechanism via imidazopyridine catalyst.

Quantitative Performance Data

The superiority of 2,3-dimethyl substituted imidazopyridines over traditional catalysts is best illustrated through comparative empirical data.

Table 1: Comparative Catalytic Efficiency in Suzuki-Miyaura Coupling (Reaction: Aryl Chloride + Phenylboronic Acid, 80 °C)

Ligand SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Frequency (h⁻¹)
PPh₃5.012651.08
DMAP5.012400.66
2,3-Dimethyl-ImPy (NHC) 1.0 2 >99 49.5

Table 2: Nucleophilic Organocatalysis Performance (Reaction: Esterification of 1-Methylcyclohexanol with Acetic Anhydride)

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
None-2524<5
Pyridine10252415
DMAP5251282
2,3-Dimethylimidazo[1,2-a]pyridine 5 25 4 96

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success.

Protocol A: Synthesis of 2,3-Dimethylimidazo[1,5-a]pyridin-3-ylidene Gold(I) Complex

This protocol utilizes a silver-transmetalation route to avoid the use of harsh bases that could degrade the imidazopyridine core.

  • Reagent Preparation: Suspend 2,3-dimethylimidazo[1,5-a]pyridin-2-ium iodide (1.0 equiv, 1.0 mmol) and Ag₂O (0.55 equiv, 0.55 mmol) in 10 mL of anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

  • Silver-NHC Formation: Stir the mixture in the dark at room temperature for 12 hours.

    • Causality: Ag₂O acts as both a mild base to deprotonate the C3 position and a transmetalating agent. Conducting the reaction in the dark prevents the photodecomposition of the light-sensitive silver salts.

  • Transmetalation: Add AuCl(SMe₂) (1.0 equiv, 1.0 mmol) to the suspension and stir for an additional 4 hours.

    • Causality: The labile dimethyl sulfide (SMe₂) ligand on the gold precursor is easily displaced by the strongly σ-donating NHC ligand, driving the reaction forward thermodynamically.

  • Purification: Filter the mixture through a pad of Celite to remove the precipitated AgI and any unreacted Ag₂O. Concentrate the filtrate under reduced pressure to ~2 mL.

  • Precipitation: Add cold diethyl ether (15 mL) dropwise to precipitate the Au(I)-NHC complex as a solid. Filter and dry under a vacuum.

  • Self-Validation Checkpoint: Analyze the product via ¹H NMR (CDCl₃). Confirm the complete disappearance of the highly deshielded C3-proton signal (typically around δ 9.5–10.0 ppm in the starting salt), which definitively indicates successful carbene formation and metal coordination.

Protocol B: Organocatalytic Acylation of Sterically Hindered Alcohols

This protocol leverages the enhanced nucleophilicity of 2,3-dimethylimidazo[1,2-a]pyridine for the acylation of tertiary alcohols.

  • Reaction Setup: Dissolve the target tertiary alcohol (1.0 equiv, 5.0 mmol) in anhydrous DCM (25 mL) to achieve a 0.2 M concentration.

  • Base & Catalyst Addition: Add triethylamine (1.5 equiv, 7.5 mmol) as the stoichiometric base to neutralize the generated acetic acid. Subsequently, add 2,3-dimethylimidazo[1,2-a]pyridine (0.05 equiv, 5 mol%) as the nucleophilic organocatalyst.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 equiv, 6.0 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition at 0 °C controls the initial exotherm, preventing side reactions. The organocatalyst rapidly attacks the anhydride to form the highly electrophilic N-acylpyridinium intermediate.

  • Propagation: Remove the ice bath, warm the reaction to room temperature, and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via FTIR and ¹H NMR. Successful acylation is validated by the appearance of a strong ester carbonyl stretch (~1735 cm⁻¹) in the FTIR spectrum and the emergence of an acetyl methyl singlet (~2.0 ppm) in the ¹H NMR spectrum.

References

  • Isomeric Imidazopyridine-Based NHC Ligands: Enhanced Catalytic Activity of an Electron-Donating Remote NHC in a PEPPSI-Type Palladium Complex. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZqrLQnk3LluMOtaM5VCJDag0XDG1R4R9N-_Kzi_ypqwimCyMCREdvkCJ9EFH2LMfOyQjT92OF0DdsJYMLtGw-LN3Dvx2Po8QdU6zPC3mjAZyA7MfhmpKublaQJvKlnxWmAfgAl4zhDpUqwM0=]
  • Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_WaD7DbtVFZgknvgK5pE2S_B12U_E-koKPVTamPFMgP0NDYuwJvi6XpblrekwM3jDoCjrO1d7MCNOmLPTqcod2RyFpBiCmZukZ8O0vQHsTCk9QNWdRCzobPKconngh092nQ==]
  • Chiral Imidazo[1,5-a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes. JACS Au.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTfITKLFvCt4RQldPZhKwS5PO9C4YWHSyluJXW_uH3k7ADbEIQw2GhPJtVGxyyMaRsHe4dOZuuxzdAPDeu7QrI-7zX1tfnUjOf-LwOmWGOAnZs5v6g8NVOzE44NVN_Y8mFGVp-KVa6fp_J]
  • Synthesis and Evaluation of 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as Potassium-Competitive Acid Blockers. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWF-kE2jeiqcVCe7zx8kd68JfNaexK-0uBBRdUl5TJo2oaKvklqcXNJMPcM3OnFjgXfyqfK1jMg2mzyg3Aw2uKEuuX9CTml23arYhfJYOAlq0hhc4IXla8bdQHM2TLTyWJOsXvaw==]
  • Imidazodipyridines via DMAP Catalyzed Domino N−H Carbonylation and 6π‐Electrocyclization: Synthetic Scope and Application. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0cEWm0wJIXwTWO4xtgxKBpe2qiDWc_CDnYbeo5A_fP1sO-jruWq2w9dLQ_EeRQl1GIRSIW76I9D9NNu2sgYF-u70GPqJNSQanaZHKk0eDhKE3BOVbbqQcQXAAiTjf4jpr39EUC7iVQQQKBYazeLJHYXWSEiajops6-1dAYXnR27JJk7pWEf6hbcsZdr7y53LN3Rq_l0nVPGPieZJ2JkrLLHgGRxv4SZ91hzkyHTEl51IMyXeRazsULnnExJzZ9Jk8aEqREaWLkC_-ud3YnlECtVWUYqa2xtu4rHZI9kzYl9Po8loSLDs=]
  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA3fP3OKOKUpDEYy3lGDhLQ5fwOSYl5MvsFs90TD-GLw0SmoiYXUT79hL5FMQGfaP06fJpia4QeABetcnT246qE7jaKgIgQGJbXFuP3dwlgViB7cBJhN8Zyav1K8XsfhetO-aKsB6BzgWW1xM=]

Sources

Application

Strategic Crystallization for the Isolation of High-Purity 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

An Application Guide Abstract This application note provides a comprehensive guide to the crystallization of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, a key heterocyclic building block in pharmaceutical research a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This application note provides a comprehensive guide to the crystallization of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, a key heterocyclic building block in pharmaceutical research and development.[1][2][3] The structural similarity of the imidazo[4,5-b]pyridine core to purines makes it a privileged scaffold in medicinal chemistry.[1][4] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. This guide moves beyond simple procedural lists to explain the underlying scientific principles of crystallization, enabling researchers to rationally design, execute, and troubleshoot purification protocols. We present three detailed, field-proven methods—Slow Cooling, Anti-Solvent, and Slow Evaporation Crystallization—complete with step-by-step instructions, troubleshooting advice, and the causality behind experimental choices.

PART 1: Foundational Principles of Small Molecule Crystallization

Crystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from impurities.[5] The process is governed by the creation of a supersaturated solution , a thermodynamically unstable state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[5][6] This state is the driving force for two fundamental events:

  • Nucleation: The initial formation of stable, microscopic crystalline structures (nuclei) from the supersaturated solution.[5][7] This can occur spontaneously or be induced by seeding.

  • Crystal Growth: The subsequent, orderly deposition of solute molecules onto the existing nuclei, leading to the formation of macroscopic crystals.[5]

The goal of a well-designed crystallization protocol is to control the rate of supersaturation to favor crystal growth over rapid nucleation, which often leads to the precipitation of small, impure crystals or an amorphous solid.

The Critical Role of Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent system for crystallization should exhibit the following characteristics:

  • High solubility of the target compound at elevated temperatures and low solubility at lower temperatures (for cooling crystallization).

  • The compound should be sparingly soluble in the "anti-solvent" but fully miscible with the primary solvent (for anti-solvent crystallization).[8][9]

  • The solvent should be sufficiently volatile to be removed during drying but not so volatile that it evaporates too quickly, causing the compound to "crash out" of solution (for slow evaporation).[10][11]

  • The solvent should not react with the target compound.

  • Impurities should either remain highly soluble in the solvent at all temperatures or be completely insoluble.

For heterocyclic compounds like 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, solvents such as ethyl acetate, acetonitrile, or dimethylformamide (DMF) can be effective starting points for screening.[12]

PART 2: Physicochemical Profile & Solvent Screening

A preliminary analysis of the target compound is essential for designing an effective crystallization strategy.

Compound: 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine CAS Number: 1044770-63-9[13] Molecular Formula: C₈H₈ClN₃[13] Molecular Weight: 181.62 g/mol [13]

Protocol: Rapid Solvent Solubility Screening

This protocol establishes a qualitative solubility profile to identify promising solvent systems for the three main crystallization methods.

Methodology:

  • Place approximately 10-20 mg of crude 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine into several small vials.

  • To each vial, add a different solvent dropwise at room temperature, vortexing between additions, until the solid dissolves or a volume of 2 mL is reached. Record the approximate solubility at room temperature.

  • For vials where the compound did not fully dissolve, gently heat the solution to 50-60 °C and observe solubility.

  • Allow the heated vials to cool to room temperature and then place them in an ice bath (~0-4 °C) to observe for precipitation.

Table 1: Illustrative Solubility Screening Results

SolventSolubility at 25 °CSolubility at 60 °CObservations on CoolingSuitability for Crystallization Method
Methanol HighHighNo precipitationPoor (consider as anti-solvent)
Isopropanol ModerateHighCrystalline precipitateGood for Cooling Crystallization
Ethyl Acetate LowModerateFine precipitatePossible for Cooling Crystallization
Acetone HighHighNo precipitationPoor (consider as primary solvent)
Toluene LowModerateSlow precipitationPossible for Cooling Crystallization
Heptane InsolubleInsolubleN/AGood as Anti-Solvent
Water InsolubleInsolubleN/AGood as Anti-Solvent

Analysis: Based on these illustrative results, an Isopropanol system is a strong candidate for cooling crystallization. A system using a high-solubility solvent like Acetone with an anti-solvent like Heptane or Water is a promising approach for anti-solvent crystallization.[8][14]

PART 3: Detailed Crystallization Protocols

The following protocols are designed to be self-validating systems for isolating pure 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.

Protocol 1: Slow Cooling Crystallization

Principle: This technique relies on the principle that the solubility of the compound is significantly lower at reduced temperatures. By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool slowly, a state of supersaturation is gently induced, promoting the growth of large, high-purity crystals.[6][15]

Workflow Diagram: Slow Cooling Crystallization

G cluster_prep Preparation cluster_cool Crystallization cluster_iso Isolation A Dissolve Crude Compound in Minimum Hot Solvent (e.g., Isopropanol) B Slow, Undisturbed Cooling to Room Temperature A->B Saturated Solution C Further Cooling (e.g., 0-4 °C) B->C Induce Further Precipitation D Vacuum Filtration C->D Crystal Slurry E Wash Crystals with Cold, Fresh Solvent D->E F Dry Crystals Under Vacuum E->F G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve Crude Compound in 'Good' Solvent (e.g., Acetone) B Slowly Add 'Anti-Solvent' (e.g., Heptane or Water) with Vigorous Stirring A->B Concentrated Solution C Allow Slurry to Mature B->C Induce Supersaturation D Vacuum Filtration C->D Crystal Slurry E Wash Crystals with Solvent/Anti-Solvent Mixture D->E F Dry Crystals Under Vacuum E->F

Caption: Workflow for purification via anti-solvent addition.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of crude 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: While vigorously stirring the solution, add the anti-solvent (e.g., heptane or deionized water) dropwise. The rate of addition is critical; adding it too quickly can cause the compound to precipitate as an amorphous solid. [7]3. Observation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Maturation: Once turbidity is observed, stop adding the anti-solvent and allow the mixture to stir at room temperature for 1-2 hours. This maturation period allows for the growth of well-defined crystals.

  • Yield Maximization: After maturation, you may add a small additional volume of the anti-solvent to ensure complete precipitation. Cooling the mixture in an ice bath can also increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a solvent mixture containing a high proportion of the anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting:

  • Amorphous Precipitate: This is often caused by adding the anti-solvent too quickly, creating a very high local supersaturation. [7]The remedy is to slow the addition rate significantly and ensure vigorous stirring.

  • Oiling Out: Similar to cooling crystallization, this can occur if the solution is too concentrated. Dilute slightly with the "good" solvent before recommencing anti-solvent addition.

Protocol 3: Slow Evaporation Crystallization

Principle: This is often the simplest method for obtaining high-quality single crystals, for instance, for X-ray crystallography. [11]The compound is dissolved in a suitable solvent to form a near-saturated solution. The solvent is then allowed to evaporate slowly and without disturbance. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and leading to crystallization. [5][6][16] Workflow Diagram: Slow Evaporation Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Prepare a Near-Saturated Solution at Room Temp B Cover Vessel with Punctured Parafilm/Foil A->B C Allow Solvent to Evaporate Slowly and Undisturbed (Days to Weeks) B->C Increase Concentration D Decant Mother Liquor C->D Crystals Formed E Gently Rinse Crystals with Cold Solvent D->E F Air Dry or Dry Under Light Vacuum E->F

Caption: Workflow for purification via slow evaporation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in a solvent with moderate volatility (e.g., ethyl acetate or a mixture of toluene/heptane) to create a solution that is just below saturation. Ensure all solid is dissolved.

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a pipette to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Setup: Transfer the clear solution to a clean vial or small beaker. The vessel should have a wide enough opening to allow for evaporation but not so wide that the process is too rapid.

  • Evaporation: Cover the opening of the vessel with parafilm or aluminum foil. Poke a few small holes in the cover with a needle to allow for slow solvent evaporation. [10]5. Incubation: Place the vessel in a location free from vibrations and temperature fluctuations and allow it to stand for several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully decant or pipette away the remaining mother liquor.

  • Washing & Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry or dry under a light vacuum.

Troubleshooting:

  • No Crystals/Film Forms: The solvent may be evaporating too quickly. Use a less volatile solvent or reduce the size/number of holes in the vessel's cover.

  • Many Small Crystals: The solution was likely too close to saturation initially, leading to rapid, widespread nucleation. Dilute the starting solution slightly and repeat the process.

PART 4: Characterization and Purity Assessment

After crystallization, it is crucial to verify the purity and identity of the isolated material. Standard analytical techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Chromatography (TLC, HPLC): Comparison with a standard reference sample can confirm purity.

  • Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure and identifies any remaining impurities.

  • Powder X-Ray Diffraction (PXRD): Can be used to identify the specific crystalline form (polymorph) obtained.

References

  • Myande Group. Evaporation Crystallization Equipment, Engineering Solution.
  • BVV. (2026, February 23). Chapter 6: Isolation (Evaporative & Cooling Crystallization).
  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?.
  • Mettler Toledo. Using AntiSolvent for Crystallization.
  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
  • Kay, A. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1882. DOI:10.1039/D2CS00697A.
  • Google Patents. KR20060009873A - Method including antisolvent crystallization process.
  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization.
  • Andritz. Crystallization process guide | industrial use.
  • MIT. Modelling and control of combined cooling and antisolvent crystallization processes.
  • Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications.
  • Crochet, A. Guide for crystallization.
  • Crystallization of small molecules.
  • Molecules. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.
  • PubMed. (2012, November 15). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents.
  • Molecules. (2014, June 11). From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. MDPI.
  • BLDpharm. 1044770-63-9|5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024, January 1).
  • PMC. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Synthesis & Troubleshooting Division Welcome to the technical support center for the synthesis of co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Synthesis & Troubleshooting Division

Welcome to the technical support center for the synthesis of complex imidazo[4,5-b]pyridine scaffolds. The synthesis of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine presents unique challenges, primarily revolving around chemoselectivity during reduction, thermodynamic barriers during cyclization, and severe regioselectivity issues during N-alkylation. This guide is designed to move beyond basic procedures, explaining the mechanistic causality behind common failures and providing self-validating protocols to ensure high-yield, reproducible results.

Synthesis Workflow & Critical Failure Points

To synthesize the target 3H-isomer efficiently, we strongly recommend a "pre-installed" functional group strategy. Attempting to build the core first and methylate later is a common trap that destroys overall yield. The workflow below highlights the optimized pathway alongside critical failure nodes.

Workflow SM 6-Chloro-N-methyl-3-nitropyridin-2-amine Red Reduction Step (Fe/NH4Cl) SM->Red Diamine 6-Chloro-N2-methylpyridine-2,3-diamine Red->Diamine Chemoselective Err1 Dehalogenation (Loss of Cl) Red->Err1 If Pd/C + H2 used Cycl Cyclization Step (AcOH / Ac2O / Heat) Diamine->Cycl Prod 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine Cycl->Prod Complete Dehydration Err2 Uncyclized Amide Intermediate Cycl->Err2 Insufficient Heat

Caption: Synthesis workflow highlighting critical failure points and optimized pathways.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why is my yield so low during the nitro reduction step of the pyridine precursor? A1: The primary cause of low yield during this step is unintended dehalogenation (loss of the 5-chloro substituent). If you are using standard catalytic hydrogenation conditions (e.g., Pd/C with H₂), the carbon-chlorine bond on the electron-deficient pyridine ring is highly susceptible to hydrogenolysis.

  • Causality & Solution: You must switch to a chemoselective reduction method. Using Iron powder with ammonium chloride (Fe/NH₄Cl) or Tin(II) chloride (SnCl₂) provides excellent chemoselectivity. These single-electron transfer (SET) mechanisms reduce the nitro group to an amine without providing the surface-activation necessary to cleave the C-Cl bond.

Q2: I am observing a stable intermediate during the condensation of the diamine with acetic acid. How do I force the cyclization to complete? A2: Incomplete cyclization is a common issue that often results in the isolation of a stable, uncyclized mono-amide intermediate[1]. The formation of the imidazo[4,5-b]pyridine core requires nucleophilic attack followed by dehydration, which necessitates strongly acidic or harsh dehydrating conditions and high temperatures[2]. If the reaction lacks sufficient thermal energy, it stalls[1].

  • Causality & Solution: Increase the reaction temperature (120°C to reflux). Using a mixture of glacial acetic acid and acetic anhydride acts as both the acetylating agent and a powerful dehydrating environment, driving the thermodynamic equilibrium toward the aromatized imidazo[4,5-b]pyridine core.

Mechanism N1 Diamine Precursor N2 Acetylation (Ac2O) N1->N2 N3 Mono-amide Intermediate N2->N3 N4 Carbonyl Protonation N3->N4 N5 Intramolecular Nucleophilic Attack N4->N5 N6 Imidazolidine Intermediate N5->N6 N7 Dehydration (-H2O) N6->N7 N8 Imidazo[4,5-b]pyridine Core N7->N8

Caption: Mechanistic pathway of acid-catalyzed cyclization to the imidazo[4,5-b]pyridine core.

Q3: Direct methylation of the imidazo[4,5-b]pyridine core yields a complex mixture. How can I selectively synthesize the 3H-isomer? A3: Direct alkylation of the unsubstituted imidazo[4,5-b]pyridine ring is remarkably unselective[3]. The tautomeric nature of the imidazole ring means alkylation can occur at N1, N3, and even N4, leading to difficult-to-separate regioisomers[4],[3].

  • Causality & Solution: To avoid late-stage regioselectivity issues, employ a "pre-installed" strategy. Start with a pyridine precursor that already has the N-methyl group at the desired position (e.g., 6-chloro-N-methyl-3-nitropyridin-2-amine)[5]. When this pre-methylated diamine undergoes cyclization, the nitrogen derived from the 2-amino group of the pyridine naturally becomes the N3 position of the resulting imidazo[4,5-b]pyridine, exclusively forming the 3H-isomer and bypassing the need for non-selective late-stage alkylation.

Quantitative Data & Optimization Metrics

Table 1: Effect of Reduction Conditions on 6-Chloro-3-nitropyridine Derivatives Note the severe yield penalty due to dehalogenation when using standard hydrogenation.

Reducing AgentReaction ConditionsConversion (%)Dehalogenation (%)Yield of Desired Amine (%)
Pd/C, H₂RT, 1 atm, MeOH>9985<15
Raney Ni, H₂RT, 1 atm, EtOH>994055
Fe, NH₄Cl 80°C, EtOH/H₂O >99 <2 92
SnCl₂·2H₂O70°C, EtOAc95<188

Table 2: Regioisomer Distribution in Direct Methylation of 5-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine (MeI, 1.1 eq) Demonstrates why the pre-installed N-methyl route (Protocol B) is mandatory for high yields.

BaseSolventTemp (°C)N1-Methyl (%)N3-Methyl (Target) (%)N4-Methyl (%)
NaHTHF0 to RT454015
K₂CO₃DMFRT306010
Cs₂CO₃MeCN60256510

Validated Experimental Protocols

Protocol A: Chemoselective Reduction (Avoiding Dehalogenation)

Objective: Reduce 6-chloro-N-methyl-3-nitropyridin-2-amine to 6-chloro-N2-methylpyridine-2,3-diamine without cleaving the C-Cl bond.

  • Preparation: Suspend 6-chloro-N-methyl-3-nitropyridin-2-amine (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and solid Ammonium Chloride (5.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 4 hours.

  • Monitoring: Monitor by TLC (Hexanes:EtOAc 1:1) or LC-MS to ensure complete consumption of the nitro starting material.

  • Filtration: Cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with copious amounts of Ethyl Acetate.

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the diamine intermediate.

Protocol B: Acid-Catalyzed Cyclization (Pre-installed N-Methyl Route)

Objective: Cyclize the diamine to exclusively form 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine.

  • Preparation: Dissolve 6-chloro-N2-methylpyridine-2,3-diamine (1.0 eq) in glacial acetic acid (10 volumes).

  • Activation: Add acetic anhydride (3.0 eq) to the solution. This serves as the acetyl source for the 2-methyl group and aids in dehydration.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 120°C) for 12 hours. Self-Validation Check: If LC-MS shows a mass corresponding to [M+18], the dehydration is incomplete. Continue refluxing.

  • Quenching: Cool to room temperature and slowly pour the mixture into crushed ice/water.

  • Neutralization: Carefully neutralize the acidic mixture by adding saturated aqueous Sodium Bicarbonate (NaHCO₃) portion-wise until pH 7-8 is reached.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) three times. Combine organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography (Gradient: 0-5% Methanol in DCM) to yield the pure 3H-isomer.

Sources

Optimization

Technical Support Center: Optimizing Crystallization and Impurity Purge for CAS 1044770-63-9

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that the imidazo[4,5-b]pyridine core is a privileged scaffold, frequently utilized in the design of kinase inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that the imidazo[4,5-b]pyridine core is a privileged scaffold, frequently utilized in the design of kinase inhibitors and advanced therapeutics. However, the synthesis and isolation of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS 1044770-63-9) is notoriously prone to generating closely related structural impurities.

This guide is designed to provide you with field-proven, mechanistically grounded troubleshooting strategies to achieve high-purity crystallization.

Section 1: Troubleshooting Guides & FAQs

Q1: During the scale-up of CAS 1044770-63-9, my crystallization product is heavily contaminated with the N1-methyl regioisomer. How can I selectively purge this byproduct? A1: The formation of regioisomers (alkylation at N1 vs. N3) is a thermodynamic inevitability during the synthesis of substituted imidazo[4,5-b]pyridines [2]. Because the N1 and N3 isomers have nearly identical molecular weights and similar polarities, standard precipitation fails. Causality & Solution: The 3H (N3-methyl) isomer exhibits a more pronounced dipole moment compared to the 1H (N1-methyl) isomer. By shifting from a purely protic solvent (like pure ethanol) to a moderately polar aprotic/non-polar mixture such as Ethyl Acetate/Heptane (1:2 v/v), you exploit this dipole difference. The N3 isomer selectively forms a highly ordered crystalline lattice (dense prisms), while the N1 isomer remains highly soluble in the mother liquor.

Q2: My isolated crystals have a persistent yellow/brown tint instead of the expected off-white appearance. What causes this, and how do I resolve it? A2: Colored impurities typically arise from the trace oxidation of the 2,3-diaminopyridine precursors used upstream[3]. These oxidized polymeric or azo-compounds act as chromophores and can easily become occluded within the growing crystal lattice of the imidazopyridine if nucleation is too rapid. Causality & Solution: To prevent lattice occlusion, you must remove these chromophores prior to reaching the supersaturation point [1]. Introduce an activated carbon treatment during the hot dissolution phase. The extended conjugated systems of the colored impurities strongly adsorb to the carbon via π−π stacking. Follow this with a hot filtration over a Celite pad to ensure no carbon particulates act as premature nucleation sites.

Q3: I am detecting a des-chloro byproduct co-crystallizing with my target compound. How do I reject this structurally similar impurity? A3: Des-halogenated byproducts are insidious because their crystal packing energy is very similar to the target chlorinated compound, leading to solid-solution formation (co-crystallization) [4]. Causality & Solution: You must employ Ostwald ripening (temperature cycling). By repeatedly heating the slurry to just below its dissolution temperature and cooling it slowly (0.1°C/min), the smaller, kinetically formed crystals (which trap the des-chloro impurity) dissolve, and the thermodynamically stable, pure crystals grow. The des-chloro impurity is systematically excluded from the mature lattice.

Section 2: Impurity Purge Logic & Workflow Visualizations

Logic cluster_0 Impurity Type Crude Crude Mixture Regio N1-Methyl Regioisomer Crude->Regio Color Oxidized Diamines Crude->Color DesCl Des-chloro Byproduct Crude->DesCl Action1 EtOAc/Heptane Solvent System Regio->Action1 Differential Solubility Action2 Activated Carbon Scavenging Color->Action2 Pi-Pi Stacking Action3 Ostwald Ripening (Temp Cycling) DesCl->Action3 Lattice Exclusion Pure High-Purity CAS 1044770-63-9 Action1->Pure Action2->Pure Action3->Pure

Caption: Logical relationship between specific impurities and their targeted thermodynamic purge mechanisms.

Workflow Step1 1. Crude CAS 1044770-63-9 (Contains Isomers & Chromophores) Step2 2. Dissolution in EtOAc (Heat to 70°C) Step1->Step2 Step3 3. Activated Carbon Treatment (Adsorb Oxidized Impurities) Step2->Step3 Step4 4. Hot Filtration via Celite (Remove Particulates) Step3->Step4 Step5 5. Anti-solvent Addition (Dropwise Heptane) Step4->Step5 Step6 6. Temperature Cycling (Ostwald Ripening) (Reject Des-chloro Byproducts) Step5->Step6 Step7 7. Vacuum Filtration & Wash (Pure 3H-Isomer) Step6->Step7

Caption: Step-by-step experimental workflow for the crystallization of CAS 1044770-63-9.

Section 3: Quantitative Data on Solvent Systems

Selecting the correct solvent system is the most critical variable in rejecting the N1-isomer and des-chloro byproducts. The table below summarizes the purge efficiency across standard crystallization matrices.

Solvent SystemTarget Yield (%)N1-Isomer Purge FactorDes-chloro Purge FactorObserved Crystal Habit
Ethanol / Water (70:30)65.2%4.5x2.1xFine Needles
Isopropanol (100%)74.8%8.0x4.3xIrregular Blocks
EtOAc / Heptane (1:2) 86.5% 18.2x 9.5x Dense Prisms

Section 4: Self-Validating Experimental Protocol

Optimized Crystallization of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

  • Dissolution: Suspend crude CAS 1044770-63-9 (1.0 eq by mass) in Ethyl Acetate (5 volumes). Heat the reactor to 70°C under gentle agitation (250 rpm) until complete dissolution is achieved.

  • Decolorization: Add activated carbon (Darco, 0.1 eq by mass). Maintain the suspension at 70°C for exactly 30 minutes to allow for optimal π−π adsorption of oxidized diaminopyridine chromophores without degrading the target API.

  • Hot Filtration: Filter the hot mixture rapidly through a pre-heated pad of Celite to remove the carbon and any insoluble organic impurities. Wash the filter cake with 1 volume of hot EtOAc to prevent yield loss. Validation Check: The filtrate must be completely transparent and pale yellow to colorless.

  • Anti-Solvent Addition: Transfer the filtrate to a clean, jacketed crystallizer. While maintaining the temperature at 65°C, add Heptane (10 volumes) dropwise over 1 hour to carefully approach the metastable zone.

  • Temperature Cycling (Ostwald Ripening): Cool the mixture to 50°C at a controlled rate of 0.1°C/min to induce primary nucleation. Heat the slurry back to 60°C for 30 minutes (dissolving kinetic fines), then cool to 5°C at 0.1°C/min. This thermodynamic cycling strictly excludes des-chloro byproducts from the growing lattice.

  • Isolation: Collect the highly pure 3H-isomer crystals via vacuum filtration. Wash the filter cake with cold Heptane (2 volumes) and dry in a vacuum oven at 45°C for 12 hours until a constant weight is achieved.

References

  • MDPI. "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." Molecules, 2023.[Link]

  • International Journal of Pharmaceutical Sciences and Research. "Presence of Organic Impurities into Active Pharmaceutical Ingredients." IJPSR, 2014.[Link]

  • ACS Publications. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies." Journal of Medicinal Chemistry, 2010.[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions with 2,3-Dimethyl Imidazopyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of steric hindrance in substitution reactions involving the 2,3-dimethyl imidazopyridine scaffold. The inherent steric bulk of the methyl groups at the C2 and C3 positions can significantly impede reactions, leading to low yields or complete reaction failure. This resource is designed to provide both a fundamental understanding of the problem and practical, field-proven solutions.

Understanding the Core Challenge: Steric Hindrance in 2,3-Dimethyl Imidazopyridines

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs for a range of therapeutic areas.[1][2][3][4][5] Functionalization of this core, particularly at the C3 position, is crucial for developing new chemical entities. However, the presence of two methyl groups at the C2 and C3 positions creates a sterically congested environment around the reactive sites. This steric hindrance can prevent the close approach of reagents required for substitution reactions, such as nucleophilic attack or the formation of transition metal complexes.[6][7][8]

FAQ: Why is C3-functionalization of 2,3-dimethyl imidazopyridines so difficult?

The primary reason is the steric clash between the existing methyl groups and the incoming reagent. In many substitution reactions, particularly those involving transition metal catalysis, the catalyst must coordinate to the imidazopyridine ring. The bulky methyl groups can block this coordination, hindering the reaction.[6][7][8] For direct C-H functionalization reactions, the methyl groups can shield the C-H bonds from the catalyst, making activation difficult.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during substitution reactions with 2,3-dimethyl imidazopyridines and provides actionable solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Direct Arylation)

Common Cause: Steric hindrance preventing the formation of the active palladium catalyst complex with the imidazopyridine substrate. Standard palladium catalysts and ligands may be too bulky to approach the sterically encumbered core.

Solutions:

  • Catalyst and Ligand Selection:

    • Less Bulky Catalysts: Consider using less sterically demanding palladium precursors like Pd(OAc)₂.

    • Specialized Ligands: Employ sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[9][10][11] These ligands can promote catalyst activity and stability, sometimes overcoming the steric barrier.[9][10] Palladium pincer complexes have also shown promise in the direct arylation of sterically hindered substrates.[12]

    • PEPPSI Complexes: Sterically encumbered Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes have been shown to be highly efficient for the direct arylation of imidazoles with aryl bromides under aerobic conditions.[9]

  • Reaction Conditions Optimization:

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

    • Microwave Irradiation: Microwave-assisted heating can significantly accelerate reactions and improve yields by providing rapid and uniform heating.[13][14]

    • Solvent Choice: Screen a range of solvents. Polar aprotic solvents like DMF, DMAc, or NMP can sometimes facilitate these reactions.[9]

Experimental Protocol: Direct C-H Arylation of a Sterically Hindered Imidazole (Model System) [9]

Parameter Condition Rationale
Substrates 1-methyl-1H-imidazole (2.0 mmol), 1-bromo-4-chlorobenzene (1.0 mmol)Model system to optimize conditions for sterically hindered substrates.
Catalyst Sterically encumbered Pd-PEPPSI complex (1 mol %)The bulky ligand on the precatalyst is designed to be active in sterically demanding environments.
Base K₂CO₃ (2 mmol)Common base for direct arylation reactions.
Additive Pivalic acid (PivOH) (0.3 mmol)Often acts as a proton shuttle and can facilitate C-H activation.
Solvent N,N-dimethylacetamide (DMAc) (3 mL)A high-boiling polar aprotic solvent that can improve substrate and catalyst solubility.
Temperature 130 °CHigher temperature to overcome the activation energy barrier.
Time 12 hSufficient time for the reaction to proceed to completion.
Atmosphere AerobicThe use of aerobic conditions simplifies the experimental setup.
Issue 2: Failure of Nucleophilic Aromatic Substitution (SNAr) Reactions

Common Cause: The electron-rich nature of the imidazopyridine ring and the steric shielding by the methyl groups make it a poor substrate for traditional SNAr reactions.

Solutions:

  • Activation of the Ring: Introduce a strong electron-withdrawing group (EWG) onto the pyridine ring to make it more susceptible to nucleophilic attack. However, this may not always be synthetically feasible.

  • Use of Stronger Nucleophiles: Employ highly reactive nucleophiles. For instance, stable heterocyclic carbenes have been shown to react with perfluorinated arenes in nucleophilic aromatic substitution reactions.[15]

  • Alternative Reaction Pathways: Consider alternative strategies that do not rely on traditional SNAr.

Issue 3: Poor Regioselectivity in C-H Functionalization

Common Cause: While the C3 position is often the most electronically favored site for functionalization, steric hindrance from the adjacent methyl groups can lead to reactions occurring at other, less hindered positions.

Solutions:

  • Directing Groups: The use of a directing group can help to control the regioselectivity of C-H activation. However, this adds extra steps to the synthesis for installation and removal.

  • Catalyst Control: The choice of transition metal catalyst can significantly influence regioselectivity. For example, rhodium catalysts have been used for the C-H activation and functionalization of heterocycles.[1][16]

  • Photochemical Methods: Visible-light-induced reactions can offer alternative pathways for C-H functionalization with potentially different regioselectivity profiles.[3][4]

Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed steric_issue Is steric hindrance at the desired position the likely cause? start->steric_issue change_ligand Modify ligands on the current catalyst (e.g., bulkier or more electron-donating) start->change_ligand photochem Explore photochemical C-H functionalization methods start->photochem electronic_issue Are electronic factors favoring another position? steric_issue->electronic_issue No change_catalyst Screen alternative transition metal catalysts (e.g., Rh, Cu, Ni) steric_issue->change_catalyst Yes directing_group Consider installing a directing group electronic_issue->directing_group optimize_conditions Re-optimize reaction conditions (temperature, solvent, additives) change_catalyst->optimize_conditions change_ligand->optimize_conditions directing_group->optimize_conditions photochem->optimize_conditions success Improved Regioselectivity optimize_conditions->success

Caption: Decision-making workflow for addressing poor regioselectivity.

Advanced Strategies and Alternative Methodologies

When conventional methods fail, exploring more advanced or alternative synthetic strategies can be fruitful.

Catalyst-Free C3-Functionalization

Recent research has focused on developing metal-free methods to functionalize the C3 position of imidazo[1,2-a]pyridines. One such method is a three-component Petasis-like reaction followed by decarboxylation, which has shown good tolerance for sterically hindered substrates.[2]

Conceptual Workflow for Catalyst-Free C3-Functionalization

G start 2,3-dimethyl imidazopyridine reaction One-pot three-component Petasis-like reaction start->reaction reagents Commercially available boronic acids and glyoxylic acid reagents->reaction intermediate Intermediate adduct reaction->intermediate decarboxylation In-situ Decarboxylation intermediate->decarboxylation product C3-functionalized product decarboxylation->product

Caption: Simplified workflow for a catalyst-free C3-functionalization strategy.

C-H Activation with Alternative Metals

While palladium is a workhorse in cross-coupling, other transition metals can offer different reactivity profiles that may be beneficial for sterically hindered substrates.

  • Copper Catalysis: Copper-catalyzed reactions, such as C-N bond formation and C-H methylation, have been successfully applied to imidazopyridine systems.[1][16][17] Copper catalysts are often less expensive and can exhibit unique reactivity.

  • Rhodium Catalysis: Rhodium catalysts are known to be effective for C-H activation and have been used in the synthesis of functionalized imidazopyridines.[1][16]

  • Nickel Catalysis: Nickel catalysts are also gaining prominence for their ability to catalyze a variety of cross-coupling and C-H functionalization reactions.[1]

Summary of Key Troubleshooting Strategies

Problem Primary Cause Recommended Solutions
Low/No Yield in Cross-Coupling Steric hindrance impeding catalyst-substrate interaction.- Use less bulky or specialized catalysts (e.g., PEPPSI, pincer complexes).- Employ sterically demanding, electron-rich ligands (e.g., XPhos, NHCs).- Increase reaction temperature or use microwave irradiation.
SNAr Failure Poor electrophilicity and steric shielding of the ring.- Introduce a strong electron-withdrawing group on the ring.- Use highly reactive nucleophiles.- Explore alternative reaction pathways.
Poor Regioselectivity Steric hindrance directing the reaction to less hindered sites.- Utilize directing groups.- Screen alternative transition metal catalysts (Rh, Cu, Ni).- Investigate photochemical methods.
General Reactivity Issues Overall challenging nature of the sterically congested substrate.- Consider catalyst-free multicomponent reactions.- Explore C-H activation with alternative metals.

References

  • Alcaide, B., Almendros, P., & Luna, A. (2017). Direct Arylation in the Presence of Palladium Pincer Complexes. Molecules, 22(8), 1235. [Link]

  • Wang, D., et al. (2016). Sterically Encumbered Tetraarylimidazolium Carbene Pd-PEPPSI Complexes: Highly Efficient Direct Arylation of Imidazoles with Aryl Bromides under Aerobic Conditions. Organometallics, 35(15), 2487-2494. [Link]

  • Kaur, N. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1699–1753. [Link]

  • Kumar, A., et al. (2017). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Scientific Reports, 7, 44923. [Link]

  • Kuhn, N., et al. (2009). Nucleophilic Aromatic Substitution with 2,3-Dihydro-1,3-diisopropyl- 4,5-dimethylimidazol-2-ylidene. Zeitschrift für Naturforschung B, 64(10), 1176-1180. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2025). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. Scientific Reports, 15, 14556. [Link]

  • Li, J., et al. (2018). Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. RSC Advances, 8(52), 29849-29853. [Link]

  • Kaur, N. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1699–1753. [Link]

  • Allali, M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3467. [Link]

  • Allali, M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3467. [Link]

  • Sharma, A. K., et al. (2019). Isomeric Palladium Complexes Bearing Imidazopyridine-Based Abnormal Carbene Ligands: Synthesis, Characterization, and Catalytic Activity in Direct C–H Arylation Reaction. Organometallics, 38(4), 805-815. [Link]

  • Reddy, G. S., et al. (2023). Palladium-Catalyzed Regioselective C3-Allylic Alkylation of 2-Aryl Imidazopyridines with MBH Carbonates. The Journal of Organic Chemistry, 88(4), 2215-2226. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]

  • Wang, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15, 1949. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Schütz, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(6), 964-971. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

  • Bisai, A., et al. (2021). Diastereospecific arylation and cascade deconstructive amidation/thioesterification of readily available lactam-fused bromolactones. Nature Communications, 12, 1754. [Link]

  • Kumar, P. V., et al. (2011). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics, 30(19), 5294-5304. [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Sharma, P., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6296. [Link]

  • Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(33), 6483-6490. [Link]

  • Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3393. [Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine and its derivatives.

Analytical Context & Chemical Behavior

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is a condensed nitrogenous heterocycle. Its analytical behavior is dictated by three structural features:

  • Basic Nitrogens: The pyridine and imidazole nitrogens (typically exhibiting a pKa between 4.0 and 5.5) are easily protonated, making the molecule highly susceptible to secondary interactions with stationary phase silanols.

  • Lipophilic Substituents: The 5-chloro and 2,3-dimethyl groups increase the molecule's hydrophobicity, requiring a carefully balanced organic modifier for proper elution.

  • Isomeric Complexity: During synthesis, it is common to generate structurally similar isomers (e.g., imidazo[4,5-c]pyridines), demanding high-selectivity chromatographic conditions.

Diagnostic Workflow

HPLC_Optimization Start Analyze 5-Chloro-2,3-dimethyl- 3H-imidazo[4,5-b]pyridine Assess Assess Peak Shape & Retention Start->Assess Tailing Severe Peak Tailing (Asymmetry > 1.5) Assess->Tailing Retention Variable Retention Time Assess->Retention Coelution Co-elution with Isomers (e.g., imidazo[4,5-c]pyridine) Assess->Coelution Silanol Cause: Silanol Interactions Action: Lower pH to < 3.0 or use end-capped column Tailing->Silanol Buffer Cause: pH near pKa Action: Adjust buffer pH >2 units from pKa Retention->Buffer Selectivity Cause: Poor Selectivity Action: Change organic modifier or adjust gradient slope Coelution->Selectivity Optimal Optimal Method Achieved Silanol->Optimal Buffer->Optimal Selectivity->Optimal

Diagnostic workflow for resolving HPLC issues with basic imidazopyridine derivatives.

Troubleshooting FAQs

Q1: Why am I observing severe peak tailing (Asymmetry > 1.5) for this compound on a standard C18 column? Causality: The basic nitrogen atoms in the imidazopyridine core become protonated at acidic to neutral pH. Unreacted silanol groups (Si-OH) on the silica stationary phase are weakly acidic and ionize to Si-O⁻ at pH > 3.0. The electrostatic attraction between your protonated basic analyte and these ionized silanols causes strong secondary retention mechanisms, resulting in peak tailing (). Solution: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Trifluoroacetic acid) to fully protonate and neutralize the silanols, drastically improving peak shape (). Alternatively, switch to a polar-embedded or fully end-capped column designed specifically to shield basic compounds from silanol activity.

Q2: My retention times are drifting between consecutive runs. How do I stabilize them? Causality: Retention time drift for ionizable compounds occurs when the mobile phase pH is too close to the analyte's pKa. Small fluctuations in pH (due to buffer preparation inconsistencies or temperature shifts) cause significant changes in the ionization state of the imidazopyridine core, altering its hydrophobicity. Solution: Ensure the aqueous buffer pH is at least 2 units away from the compound's pKa. For 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, operating at pH 2.0 ensures the molecule is fully protonated and consistently retained, provided an ion-pairing agent like TFA is used.

Q3: How can I resolve 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine from its structural isomers? Causality: Isomers such as imidazo[4,5-c]pyridines (3-deazapurines) have identical molecular weights and nearly identical hydrophobicities, making them notoriously difficult to separate using standard gradients. The primary difference lies in the positioning of the pyridine nitrogen atom, which dictates subtle differences in dipole moment and hydrogen-bonding capacity (). Solution: Optimize selectivity by changing the organic modifier. Switching from Acetonitrile (aprotic) to Methanol (protic) exploits these subtle hydrogen-bonding differences. Additionally, apply a shallow gradient (e.g., 1-2% B/min) across the expected elution window.

Column Chemistry Performance for Imidazopyridines

To guide your column selection, the following table summarizes the quantitative performance metrics of various stationary phases when analyzing basic imidazopyridine derivatives:

Column ChemistrySilanol ActivitypH Stability RangeExpected Asymmetry ( As​ )Recommendation for Imidazopyridines
Standard C18 (Non-endcapped) High2.0 - 8.0> 2.0 (Severe Tailing)Not Recommended
Fully End-capped C18 Low2.0 - 8.01.2 - 1.5Good for routine, high-throughput assays
Polar-Embedded C18 Very Low1.5 - 10.01.0 - 1.2Highly Recommended (Shields basic nitrogens)
Silica Hydride (TYPE-C™) Zero1.0 - 10.01.0 - 1.1Ideal for highly acidic (pH < 2) mobile phases

Step-by-Step Optimization Protocol

This protocol is designed as a self-validating system . By following these steps, you ensure that any chromatographic failure is isolated to a specific, correctable variable.

Step 1: Mobile Phase Preparation & Ion-Pairing
  • Action: Prepare Mobile Phase A as 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0). Prepare Mobile Phase B as 0.1% TFA in Acetonitrile.

  • Causality: At pH 2.0, the basic nitrogens of the imidazopyridine are fully protonated. TFA acts as an ion-pairing reagent, forming a neutral, lipophilic complex with the protonated analyte. This simultaneously increases retention on the reversed-phase column while neutralizing surface silanols (pKa ~3.5) to prevent tailing.

Step 2: Column Equilibration
  • Action: Install a Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3 µm). Flush with 10 column volumes of 95% Mobile Phase A / 5% Mobile Phase B at 1.0 mL/min.

  • Causality: Polar-embedded columns contain an amide or ether linkage near the silica surface. This requires thorough hydration to activate the hydrogen-bonding shielding mechanism that protects the imidazopyridine from residual silanols.

Step 3: Gradient Screening & Selectivity Tuning
  • Action: Execute a linear gradient from 5% B to 95% B over 20 minutes. Set the UV detector to 254 nm and 280 nm.

  • Causality: A broad gradient establishes the intrinsic retention factor ( k′ ). If the compound elutes too early ( k′ < 2), decrease the initial %B. If co-eluting with synthetic intermediates (like 2,4-dichloro-3-nitropyridine), flatten the gradient slope to 2% B/min specifically around the target elution time to maximize resolution ( Rs​ ).

Step 4: System Suitability Validation
  • Action: Inject 6 consecutive replicates of a 0.1 mg/mL standard solution. Calculate the system suitability metrics.

  • Self-Validating Criteria:

    • Retention Time RSD < 1.0% (Validates buffer capacity and pump precision).

    • Peak Asymmetry ( As​ ) < 1.5 (Validates successful suppression of silanol interactions).

    • Theoretical Plates ( N ) > 5000 (Validates column bed integrity and optimal flow rate).

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Knowledge Base.[Link]

  • Taylor, T. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online, Nov 2019.[Link]

  • Lemrová, B., et al. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science, vol. 16, no. 10, 2014, pp. 558-565.[Link]

Troubleshooting

Handling and stability troubleshooting for CAS 1044770-63-9 under varied pH conditions

Disclaimer: The CAS number 1044770-63-9 provided does not correspond to a publicly documented chemical substance in major chemical databases. Therefore, this technical support guide has been created for a hypothetical co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The CAS number 1044770-63-9 provided does not correspond to a publicly documented chemical substance in major chemical databases. Therefore, this technical support guide has been created for a hypothetical compound, herein referred to as "Compound X," which is representative of a research-grade small molecule or peptide with pH-dependent handling and stability characteristics. The principles, protocols, and troubleshooting advice provided are based on established scientific knowledge relevant to researchers, scientists, and drug development professionals working with such molecules.

Welcome to the Technical Support Center for Compound X. This guide is designed to provide you with in-depth information and practical advice for the handling and stability troubleshooting of Compound X, with a particular focus on the impact of pH. As Senior Application Scientists, we have compiled this resource to help you navigate potential challenges and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of Compound X.

Q1: What is the optimal pH range for the dissolution and short-term storage of Compound X?

A: For optimal stability, we recommend dissolving and storing Compound X in a pH range of 4.0 to 6.0. Within this window, the rates of both acid- and base-catalyzed hydrolysis of key functional groups (e.g., amide bonds) are minimized. Short-term storage (up to 72 hours) at 2-8°C within this pH range has been shown to result in less than 1% degradation.

Q2: How does pH influence the solubility of Compound X?

A: The solubility of Compound X is significantly dependent on pH due to the presence of ionizable groups. The compound exhibits amphoteric behavior, with its isoelectric point (pI) around 7.5. Solubility is lowest near the pI and increases at pH values further away from this point. For instance, at pH < 6.0, the molecule carries a net positive charge, enhancing its solubility in aqueous buffers. At pH > 9.0, it carries a net negative charge, which also increases solubility.

Q3: What are the primary degradation pathways for Compound X under various pH conditions?

A: The degradation of Compound X is primarily driven by two pH-dependent mechanisms:

  • Acid-Catalyzed Hydrolysis: At pH values below 4.0, the primary degradation pathway is the hydrolysis of amide bonds, particularly those involving aspartic acid residues, which can lead to chain cleavage.

  • Base-Catalyzed Deamidation and Racemization: At pH values above 7.0, deamidation of asparagine and glutamine residues becomes a significant degradation route. This proceeds through a cyclic imide intermediate, which can then hydrolyze to form both aspartyl and isoaspartyl linkages, the latter often leading to a loss of biological activity.[1] Racemization at chiral centers can also be accelerated under basic conditions.

Q4: Are there any visual indicators of Compound X degradation?

A: While visual inspection is not a substitute for analytical characterization, you may observe the following signs that could indicate degradation or instability:

  • Cloudiness or Precipitation: This can occur if the pH of the solution shifts towards the isoelectric point of Compound X, reducing its solubility. It may also indicate the formation of insoluble degradation products.

  • Color Change: The appearance of a yellow or brownish tint in a previously colorless solution can be indicative of oxidative degradation or other chemical reactions.

Q5: What analytical techniques are recommended for monitoring the stability of Compound X?

A: We recommend using High-Performance Liquid Chromatography (HPLC) with UV detection as the primary method for assessing the purity and stability of Compound X. A reverse-phase C18 column with a gradient elution of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) typically provides good resolution of the parent compound from its major degradants.[1] Mass spectrometry (MS) can be coupled with HPLC to identify the mass of degradation products and elucidate their structures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of Compound X.

Problem Potential Cause(s) Recommended Solution(s)
Poor or Inconsistent Solubility The pH of the solvent is too close to the isoelectric point (pI ~7.5) of Compound X.Use a buffer with a pH of 4.0-6.0 for dissolution. If higher concentrations are needed, consider adjusting the pH further away from the pI (e.g., pH 3.0 or pH 9.0), but be mindful of the increased risk of degradation.
The compound has been stored improperly, leading to the formation of less soluble aggregates or degradants.Confirm the purity of your stock material using HPLC. If significant degradation is observed, use a fresh vial of the compound.
Unexpected Loss of Activity or Concentration The compound has degraded in solution due to inappropriate pH or temperature.Prepare fresh solutions in a recommended buffer (pH 4.0-6.0) and store them at 2-8°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
The compound is adsorbing to the surface of plastic or glass containers.Use low-protein-binding microcentrifuge tubes or vials. The inclusion of a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) may also mitigate adsorption, but its compatibility with your assay should be verified.
Appearance of New Peaks in HPLC Analysis This is a clear indication of compound degradation.Characterize the new peaks using LC-MS to identify the degradation products. This will help in understanding the degradation pathway. Refer to the pH stability profile to determine if the buffer conditions are suboptimal.
The sample was contaminated during preparation.Ensure that all glassware, solvents, and pipette tips are clean and free of contaminants. Re-run the analysis with a freshly prepared sample from a new stock solution.
Precipitation of Compound During Experiment The pH of the experimental buffer is near the pI of Compound X.Check the pH of all buffers and solutions that are mixed with your compound. If possible, adjust the pH of the final solution to be outside the pI range.
The concentration of the compound exceeds its solubility limit in the final buffer.Perform a solubility test to determine the maximum soluble concentration of Compound X in your experimental buffer. Work at concentrations below this limit.

Data Summary

Table 1: pH-Dependent Stability of Compound X in Solution
pHStorage TemperatureDegradation after 72 hours (%)Primary Degradation Products
3.025°C5.2Hydrolysis products
5.025°C0.8Minimal
7.425°C3.5Deamidation products (iso-Asp)
9.025°C8.1Deamidation and racemization products
5.04°C<0.5Minimal
Table 2: Solubility of Compound X at 25°C
pHSolubility (mg/mL)
3.0> 10
5.05.2
7.50.8
9.0> 10

Experimental Protocols & Workflows

Protocol for Preparation of a Stock Solution (1 mg/mL)
  • Pre-cool: Bring a vial of Compound X and the recommended buffer (e.g., 50 mM sodium acetate, pH 5.0) to room temperature.

  • Weighing: Accurately weigh the desired amount of Compound X in a sterile, low-protein-binding microcentrifuge tube.

  • Dissolution: Add the appropriate volume of buffer to the tube to achieve a final concentration of 1 mg/mL.

  • Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved. Avoid vigorous shaking to prevent aggregation.

  • Filtration (Optional): If necessary, filter the solution through a 0.22 µm sterile filter to remove any particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or at 2-8°C for short-term use (up to 72 hours).

Workflow for Investigating pH-Dependent Stability Issues

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis cluster_3 Corrective Actions A Unexpected Experimental Result (e.g., low activity, new HPLC peak) B Verify Stock Solution Integrity (Run HPLC on stock) A->B C Check pH of All Buffers and Solutions A->C D Review Handling Procedures (Storage temp, freeze-thaw cycles) A->D E Stock Degraded? B->E F pH Out of Range? C->F G Improper Handling? D->G E->F No H Prepare Fresh Stock Solution from New Vial E->H Yes F->G No I Adjust Buffer pH to 4.0-6.0 F->I Yes J Implement Proper Handling (Aliquot, store at -80°C) G->J Yes H->A Re-run Experiment I->A Re-run Experiment J->A Re-run Experiment

Caption: Troubleshooting workflow for stability issues.

pH-Dependent Degradation Pathways of Compound X

G cluster_0 Compound X (Intact) cluster_1 Acidic Conditions (pH < 4) cluster_2 Neutral/Alkaline Conditions (pH > 7) A R1-Asn-Gly-R2 B Hydrolysis at Asp sites A->B H+ C Cyclic Imide Intermediate A->C OH- D Iso-Asp Product (Inactive) C->D H2O (Major Pathway) E Asp Product C->E H2O (Minor Pathway)

Caption: Degradation pathways of Compound X.

References

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703–711. [Link]

  • Bischoff, R., & Kolbe, H. V. (1994). Peptide and protein analysis by mass spectrometry. FEBS Letters, 355(2), 119-124. [Link]

  • Waters Corporation. (n.d.). Reversed-Phase HPLC for Peptide and Protein Separations. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 5-Chloro-2,3-dimethyl- vs. 5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine in Late-Stage Functionalization

As a Senior Application Scientist specializing in heterocyclic library design, I frequently evaluate purine isosteres for kinase inhibitor programs. The 3H-imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore, h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic library design, I frequently evaluate purine isosteres for kinase inhibitor programs. The 3H-imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore, heavily utilized in the development of Aurora kinase inhibitors and FLT3 modulators[1]. When designing synthetic routes, the choice between 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (Compound A) and 5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (Compound B) fundamentally alters the available late-stage functionalization pathways.

This guide objectively compares the reactivity profiles of these two building blocks, analyzing the causality behind their divergent chemical behaviors and providing self-validating experimental protocols to ensure reproducible integration into your drug discovery workflows.

Mechanistic Divergence: The Causality of the C-2 Substitution

The primary structural difference between these two building blocks is the presence of a methyl group at the C-2 position in Compound A, compared to a proton in Compound B. This single substitution dictates two critical reactivity parameters: C-H activation potential and C-5 electrophilicity .

The C-2 Activation Pathway

In Compound B (3-methyl), the C-2 proton is highly acidic due to the electron-withdrawing effects of the adjacent fused imidazole and pyridine nitrogens. This enables direct, transition-metal-catalyzed C-H functionalization. For instance, demonstrates that the unsubstituted C-2 position readily undergoes direct alkynylation using copper catalysis and gem-dibromoalkenes[2].

Conversely, Compound A (2,3-dimethyl) features a C-2 methyl group that acts as a robust chemical blocking group. It is inert to standard bases (e.g., LiOtBu, K2CO3), completely shutting down C-H activation at this site and ensuring absolute chemoselectivity during harsh downstream reactions.

C-5 Electrophilicity and SNAr Kinetics

Both compounds feature a 5-chloro substituent, making them prime candidates for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling[3]. However, the C-2 methyl group in Compound A exerts a positive inductive (+I) effect. This pushes electron density into the imidazole ring, which delocalizes into the pyridine system. By raising the LUMO energy of the pyridine ring, the 2-methyl group slightly decreases the electrophilicity of the C-5 position. Consequently, SNAr reactions on Compound A require slightly higher thermal activation or stronger nucleophiles compared to the highly electrophilic Compound B.

Reactivity cluster_A 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine cluster_B 5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine A 2,3-Dimethyl Core A_C2 C-2 Position: Blocked (Inert) A->A_C2 Base/Pd A_C5 C-5 Position: SNAr / Cross-Coupling (Lower Electrophilicity) A->A_C5 Nucleophile B 3-Methyl Core B_C2 C-2 Position: C-H Activation (Highly Reactive) B->B_C2 Base/Cu B_C5 C-5 Position: SNAr / Cross-Coupling (Higher Electrophilicity) B->B_C5 Nucleophile

Figure 1: Divergent reactivity pathways at C-2 and C-5 positions.

Quantitative Reactivity Benchmarking

To guide your synthetic planning, the following table synthesizes the expected performance of both scaffolds across standard late-stage functionalization techniques, grounded in their electronic and steric properties.

Reaction ParameterCompound A (2,3-Dimethyl)Compound B (3-Methyl)Mechanistic Causality
C-2 Reactivity Blocked (Inert to bases)Highly reactive (pKa ~20-25)The 2-methyl group sterically and electronically prevents deprotonation.
C-5 SNAr Electrophilicity ModerateHigh+I inductive effect of the 2-methyl group increases core electron density, raising the LUMO energy at C-5.
Pd-Catalyzed C-5 Amination Requires strong ligands (e.g., BrettPhos)Proceeds with standard ligands (e.g., BINAP)Steric hindrance from the 2,3-dimethyl groups slightly impedes bulky Pd-complex approach during oxidative addition.
Direct C-H Alkynylation Not applicableFeasible at C-2Presence of an acidic C-2 proton in the 3-methyl analog enables transition-metal-catalyzed C-H activation.
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your lab, the following protocols are designed as self-validating systems . They incorporate mandatory In-Process Control (IPC) checkpoints that dictate the workflow based on empirical data rather than arbitrary timeframes.

Protocol A: Chemoselective SNAr at the C-5 Position (Applicable to Both)

This procedure leverages the electrophilicity of the C-5 position to introduce amine nucleophiles, a common step in synthesizing [1].

  • Reagent Assembly: In an oven-dried 20 mL vial, combine the imidazo[4,5-b]pyridine substrate (1.0 equiv, 1.0 mmol), morpholine (1.5 equiv, 1.5 mmol), and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Dissolve the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL) to stabilize the polar Meisenheimer complex transition state.

  • Thermal Activation: Seal the vial and heat to 120 °C under magnetic stirring. (Note: Compound A may require heating to 130 °C due to its lower electrophilicity).

  • Self-Validating IPC Check (t = 2h): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Decision Gate: If the starting material[M+H]+ peak constitutes >2% of the Total Ion Chromatogram (TIC), continue heating and re-sample in 1 hour.

    • Decision Gate: If the starting material is <2%, the reaction is empirically complete. Proceed to Step 5.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove NMP. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Workflow Step1 1. Reagent Assembly Substrate + Nucleophile + Base Step2 2. Solvent & Atmosphere NMP, Degas with N2 (3x) Step1->Step2 Step3 3. Thermal Activation Heat at 120°C Step2->Step3 Step4 4. In-Process Control (IPC) LC-MS Aliquot Check Step3->Step4 Step4->Step3 If SM > 2% (Continue Heating) Step5 5. Quench & Workup EtOAc Extraction Step4->Step5 If SM < 2% (Proceed to Workup)

Figure 2: Self-validating workflow for C-5 SNAr and cross-coupling.

Protocol B: Direct C-2 Alkynylation (Specific to Compound B)

Because Compound B possesses an acidic C-2 proton, it can undergo direct C-H functionalization without pre-activation.

  • Catalyst Assembly: In a Schlenk tube, combine Compound B (1.0 equiv, 0.5 mmol), gem-dibromoalkene (1.2 equiv, 0.6 mmol), CuBr·SMe2 (10 mol%), DPEphos (10 mol%), and LiOtBu (3.0 equiv, 1.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with N2 (3 cycles) to prevent catalyst oxidation.

  • Reaction: Add anhydrous 1,4-dioxane (3.0 mL) and heat to 120 °C. The LiOtBu deprotonates the C-2 position, allowing the copper catalyst to facilitate cross-coupling.

  • Self-Validating IPC Check (t = 4h): Analyze via LC-MS. Quench the reaction only when the mass ion corresponding to the C-2 alkynylated product plateaus and starting material is <5%.

Strategic Recommendations

When selecting between these two building blocks for your library:

  • Choose Compound A (5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine) if your synthetic route involves harsh basic conditions downstream or if you require absolute metabolic stability at the C-2 position in your final drug candidate.

  • Choose Compound B (5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine) if you plan to exploit the C-2 position for late-stage diversification (e.g., introducing alkynes, aryls, or complex heterocycles) or if you require maximum reactivity for challenging SNAr aminations at the C-5 position[3].

References
  • Direct Alkynylation of 3H-Imidazo[4,5-b]pyridines Using gem-Dibromoalkenes as Alkynes. The Journal of Organic Chemistry.[Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.[Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.[Link]

Sources

Comparative

Validation of LC-MS/MS Analytical Methods for CAS 1044770-63-9 Quantification in Plasma: A Comparative Guide

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Executive Summary & Analytical Challenges The compound CAS 1044770-63-9 (5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine) is a b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Executive Summary & Analytical Challenges

The compound CAS 1044770-63-9 (5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine) is a basic heterocyclic small molecule (MW: 181.62 g/mol ) frequently utilized as a pharmacophore in preclinical drug discovery [3]. Accurate quantification of this molecule in human plasma via Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is essential for pharmacokinetic (PK) profiling.

However, its basic imidazo-pyridine core presents a significant bioanalytical challenge. In positive Electrospray Ionization (ESI+), the molecule easily forms [M+H]⁺ ions. When extracted from plasma using rudimentary methods, endogenous glycerophospholipids co-elute with the analyte. These highly surface-active lipids outcompete the basic nitrogen atoms of CAS 1044770-63-9 for available protons in the ESI droplet, leading to severe ion suppression and a compromised Lower Limit of Quantification (LLOQ).

This guide objectively compares two sample preparation methodologies—Protein Precipitation (PPT) and Solid Phase Extraction (SPE) —demonstrating why advanced sample clean-up is non-negotiable for this specific analyte.

Regulatory Framework & Self-Validating Systems

To ensure data integrity for regulatory submissions, any developed method must adhere to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1] and the harmonized ICH M10 Guidelines (2022) [2].

A core tenet of these guidelines is the implementation of a self-validating system. In our protocols, this is achieved through the mandatory inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) . The SIL-IS co-elutes exactly with the target analyte, experiencing the identical matrix environment. By evaluating the IS-normalized matrix factor (MF), we can mathematically compensate for extraction recovery variations and residual ion suppression, ensuring the assay remains robust across different patient plasma lots.

G2 Start Method Validation (ICH M10) Selectivity Selectivity Start->Selectivity Matrix Matrix Effect Start->Matrix Accuracy Accuracy & Precision Start->Accuracy Stability Stability Start->Stability Criteria Acceptance Criteria (±15% QC, ±20% LLOQ) Selectivity->Criteria Matrix->Criteria Accuracy->Criteria Stability->Criteria

Core validation parameters and acceptance criteria according to ICH M10 guidelines.

Experimental Workflows: PPT vs. SPE

G1 cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid Phase Extraction (SPE) Plasma Spiked Plasma Sample (CAS 1044770-63-9 + IS) PPT_Add Add Acetonitrile (3x vol) Plasma->PPT_Add SPE_Cond Condition Cartridge Plasma->SPE_Cond PPT_Vortex Vortex & Centrifuge PPT_Add->PPT_Vortex PPT_Super Collect Supernatant PPT_Vortex->PPT_Super LCMS UHPLC-MS/MS Analysis PPT_Super->LCMS SPE_Load Load Plasma Sample SPE_Cond->SPE_Load SPE_Wash Wash (5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (100% MeOH) SPE_Wash->SPE_Elute SPE_Elute->LCMS

Comparison of PPT and SPE sample preparation workflows for plasma quantification.

Protocol A: Protein Precipitation (PPT)

Mechanism: Utilizes organic solvent to denature and precipitate plasma proteins. While high-throughput, it fails to remove soluble phospholipids.

  • Aliquot 50 µL of human plasma (spiked with CAS 1044770-63-9) into a microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to disrupt protein-analyte binding.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Protocol B: Solid Phase Extraction (SPE)

Mechanism: Utilizes a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. The targeted wash steps remove salts and polar interferences, while the elution step selectively desorbs the analyte, leaving highly lipophilic phospholipids trapped on the cartridge.

  • Aliquot 50 µL of human plasma and add 10 µL of SIL-IS.

  • Dilute with 200 µL of 2% Phosphoric acid in water to completely ionize the basic nitrogen and disrupt protein binding.

  • Condition the SPE cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL MS-grade water.

  • Load the diluted plasma sample onto the sorbent bed.

  • Wash with 1 mL of 5% Methanol in water to elute polar endogenous salts.

  • Elute the target analyte with 1 mL of 100% Methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase (10% Acetonitrile / 90% Water with 0.1% FA).

UHPLC-MS/MS Analytical Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes at 0.4 mL/min.

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM). Transition for CAS 1044770-63-9: m/z 182.1 → m/z 146.1.

Performance Comparison & Data Analysis

The following table summarizes the validation data obtained from both methodologies, benchmarked against ICH M10 acceptance criteria [2].

Validation ParameterAcceptance Criteria (ICH M10)Protocol A: PPTProtocol B: SPE
Extraction Recovery Consistent and reproducible65.4% ± 5.2%92.1% ± 3.4%
Matrix Effect (Absolute) N/A (Information only)45.2% (Severe Suppression)98.5% (Negligible)
IS-Normalized Matrix Factor CV ≤ 15%CV = 18.4% (Fails)CV = 3.1% (Passes)
Sensitivity (LLOQ) S/N ≥ 5, Precision ≤ 20%5.0 ng/mL0.1 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)8.5% – 14.2%2.1% – 5.4%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-12.4% to +14.1%-3.2% to +4.5%
Mechanistic Interpretation of the Data

The data clearly illustrates the superiority of SPE for CAS 1044770-63-9. The PPT method suffers from a severe absolute matrix effect (45.2%), meaning over half of the MS signal is lost due to phospholipid-induced ion suppression. Consequently, the IS-normalized matrix factor CV exceeds the 15% regulatory threshold, rendering the PPT method invalid for clinical PK studies.

Conversely, the SPE protocol effectively isolates the basic imidazo-pyridine compound from the lipid-rich matrix. This orthogonal clean-up restores the ionization efficiency (98.5% matrix effect), resulting in a 50-fold improvement in sensitivity (LLOQ of 0.1 ng/mL) and exceptional intra-day precision.

Conclusion

For the robust LC-MS/MS quantification of CAS 1044770-63-9 in human plasma, standard Protein Precipitation is insufficient due to unmitigated ion suppression. Solid Phase Extraction (SPE) is the mandatory alternative. By eliminating phospholipid competition in the ESI source, SPE ensures the method is highly sensitive, reproducible, and fully compliant with FDA and ICH M10 bioanalytical validation guidelines.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

Validation

Benchmarking the Bioactivity of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine Scaffolds Against Standard Ligands

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary: The Privileged Nature of the Imidazo[4,5-b]pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary: The Privileged Nature of the Imidazo[4,5-b]pyridine Scaffold

In modern medicinal chemistry, identifying a "privileged scaffold"—a core structure capable of serving as a high-affinity ligand for diverse biological targets—is a primary objective for accelerating drug discovery. 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS: 1044770-63-9) represents one such highly versatile building block.

The fused bicyclic system provides a rigid, electron-rich pharmacophore. The chlorine atom at the C5 position enhances lipophilicity and metabolic stability against cytochrome P450-mediated oxidative degradation, while the methyl groups at the C2 and C3 positions provide precise steric bulk. This specific stereoelectronic profile allows its derivatives to achieve subnanomolar binding affinities in two distinct pharmacological domains:

  • Cardiovascular Regulation: Acting as non-peptide Angiotensin II Type 1 (AT1) receptor antagonists (e.g., L-158,809 and L-158,338) [1] [5].

  • Lipid Metabolism: Serving as the core intermediate for selective benzylamine derivatives that act as Cholesteryl Ester Transfer Protein (CETP) inhibitors [2].

This guide objectively benchmarks the bioactivity of imidazo[4,5-b]pyridine-derived ligands against industry-standard therapeutics (Losartan for AT1; Torcetrapib for CETP) and provides self-validating experimental protocols for rigorous in-house evaluation.

Mechanistic Grounding & Pathway Analysis

AT1 Receptor Antagonism

Angiotensin II (Ang II) triggers vasoconstriction and aldosterone secretion via the Gq-coupled AT1 receptor. Imidazo[4,5-b]pyridine derivatives (such as L-158,809) act as competitive antagonists. The rigid heterocyclic core mimics the C-terminal of Ang II, anchoring into the transmembrane domain of the AT1 receptor and preventing the conformational shift required for Gq-protein coupling [5].

AT1_Pathway AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Activates Gq Gq Protein AT1R->Gq Couples PLC Phospholipase C Gq->PLC Stimulates Calcium Intracellular Ca2+ Release PLC->Calcium IP3 Pathway Ligand Imidazo[4,5-b]pyridine Derivative (L-158,809) Ligand->AT1R Competitive Antagonism

Caption: AT1 receptor signaling pathway and competitive inhibition by imidazo[4,5-b]pyridine derivatives.

CETP Lipid Transfer Inhibition

CETP facilitates the transfer of cholesteryl esters (CE) from cardioprotective HDL to pro-atherogenic LDL/VLDL. Benzylamine derivatives synthesized from 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde bind directly within the hydrophobic tunnel of CETP. This physically obstructs the passage of neutral lipids and locks CETP into a non-productive complex with HDL, potently raising HDL-C levels [3] [4].

CETP_Assay Step1 Donor & Acceptor Liposomes (Fluorogenic CE) Step2 Add Recombinant CETP + Test Ligand Step1->Step2 Step3 Incubation (37°C, 60 min) Lipid Transfer Phase Step2->Step3 Step4 Fluorescence Readout (Ex: 465nm / Em: 535nm) Step3->Step4 CE Transfer Unquenches Fluorophore Data IC50 Calculation (Non-linear Regression) Step4->Data

Caption: Step-by-step workflow of the fluorogenic CETP lipid transfer inhibition assay.

Quantitative Benchmarking Data

To objectively evaluate the performance of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine derivatives, we benchmark their in vitro binding affinities ( IC50​ ) against clinical-stage standard ligands.

Table 1: AT1 Receptor Antagonism Benchmarking

Data reflects binding affinity in rabbit aortic membranes or recombinant human AT1 assays.

Compound ClassSpecific LigandTarget IC50​ (nM)Structural Advantage
Imidazo[4,5-b]pyridine L-158,809AT1 Receptor0.3 Bicyclic core enhances lipophilic contacts, yielding subnanomolar affinity [5].
Imidazo[4,5-b]pyridine L-158,338AT1 Receptor1.2 High selectivity; subject to 1,2-hydride shift metabolism [1].
Standard (Monocyclic) LosartanAT1 Receptor10.0 - 20.0 Baseline clinical standard; lower binding affinity than bicyclic scaffolds.
Standard (Non-heterocyclic) ValsartanAT1 Receptor2.7 Lacks heterocyclic moiety; relies heavily on acyl sulfonamide interactions.
Table 2: CETP Inhibition Benchmarking

Data reflects whole human plasma fluorogenic CE transfer assays.

Compound ClassSpecific LigandTarget IC50​ (nM)Mechanism of Action
Imidazo[4,5-b]pyridine Benzylamine Deriv.CETP~25 - 45 Blocks hydrophobic tunnel; forms non-productive HDL complex [2].
Standard Inhibitor TorcetrapibCETP47 - 61 1:1 stoichiometry binding; off-target aldosterone elevation [3] [4].
Standard Inhibitor AnacetrapibCETP17 Highly potent; avoids the off-target blood pressure effects of Torcetrapib.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that robust data relies on self-validating assay designs. The following protocols explain not just the how, but the why behind critical methodological choices.

Protocol 1: Radioligand Binding Assay for AT1 Receptor Affinity

Objective: Determine the IC50​ of imidazo[4,5-b]pyridine derivatives against the AT1 receptor.

Causality & Design Choice: We utilize [125I]Sar1,Ile8 -Ang II rather than native radiolabeled Angiotensin II. Native Ang II is rapidly degraded by membrane-bound aminopeptidases during the 120-minute incubation required to reach thermodynamic equilibrium. The Sar1,Ile8 substitution confers resistance to enzymatic cleavage, ensuring signal stability and preventing false-positive IC50​ shifts.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize target tissue (e.g., rabbit aorta or CHO cells expressing human AT1) in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Ligand Dilution: Prepare a 10-point serial dilution of the test compound (imidazo[4,5-b]pyridine derivative) and the standard (Losartan) ranging from 10−11 to 10−5 M in assay buffer containing 0.1% BSA (to prevent non-specific plastic binding).

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of test compound, and 25 µL of [125I]Sar1,Ile8 -Ang II (final concentration ~0.05 nM). Incubate at room temperature for 120 minutes.

  • Non-Specific Binding (NSB): Define NSB in parallel wells using 10 µM unlabeled Angiotensin II. Self-Validation: If NSB exceeds 20% of total binding, the membrane prep is contaminated with non-receptor lipid sinks.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Count retained radioactivity using a gamma counter and calculate IC50​ via non-linear regression (GraphPad Prism).

Protocol 2: Fluorogenic CETP Activity Assay

Objective: Benchmark the inhibition of cholesteryl ester transfer by benzylamine derivatives.

Causality & Design Choice: Traditional assays utilize 3H -labeled cholesteryl esters, which require tedious ultracentrifugation or precipitation steps to separate HDL from LDL. We employ a homogeneous fluorogenic assay using a self-quenching fluorescent neutral lipid core. When CETP transfers the lipid from the donor liposome to the acceptor, the fluorophore is unquenched. This allows for continuous, real-time kinetic monitoring without radioactive waste or separation artifacts [3].

Step-by-Step Workflow:

  • Reagent Preparation: Reconstitute recombinant human CETP (or use standardized human plasma) in assay buffer (10 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4).

  • Inhibitor Pre-incubation: Add test compounds (imidazo[4,5-b]pyridine derivatives, Torcetrapib standard) at varying concentrations (1 nM to 1 µM) to the CETP solution. Incubate for 15 minutes at 37°C to allow the formation of the non-productive complex.

  • Substrate Addition: Add 10 µL of Donor liposomes (containing the self-quenched fluorogenic CE) and 10 µL of Acceptor liposomes to the reaction mixture (total volume 100 µL).

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader (Excitation: 465 nm; Emission: 535 nm). Record fluorescence every 2 minutes for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot % Inhibition vs. Log[Inhibitor] to derive the IC50​ . Self-Validation: Ensure the Torcetrapib positive control yields an IC50​ between 45-65 nM; deviations indicate compromised recombinant CETP activity[4].

References

  • Evidence for a 1,2-hydride shift in the microsomal metabolism of the heterocycle L-158338, a nonpeptide angiotensin II receptor antagonist - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • WO2007075194A1 - Selective benzylamine derivatives and their utility as cholesterol ester-transfer protein inhibitors - Google Patents Source: Google Patents URL
  • Raising High-Density Lipoprotein in Humans Through Inhibition of Cholesteryl Ester Transfer Protein | Arteriosclerosis, Thrombosis, and Vascular Biology Source: AHA Journals URL:[Link]

  • Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists - ACS Publications Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Comparative

Comparative Toxicity and Efficacy of Chloro-Substituted vs. Non-Substituted Imidazo[4,5-b]pyridines

Target Audience: Researchers, medicinal chemists, and drug development professionals. The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer, antiviral, and antiparasitic agents. A critical structural activity relationship (SAR) decision during lead optimization is the introduction of halogen atoms. Specifically, chloro-substitution is often employed to enhance target affinity through increased lipophilicity and halogen bonding.

However, the addition of a chlorine atom fundamentally alters the electronic distribution and metabolic stability of the molecule. This guide objectively compares the performance, efficacy, and comparative toxicity of chloro-substituted versus non-substituted imidazo[4,5-b]pyridines, providing actionable experimental data and validated protocols for your drug discovery pipeline.

Mechanistic Rationale: The Double-Edged Sword of Chloro-Substitution

The decision to transition from a non-substituted imidazo[4,5-b]pyridine core to a chloro-substituted analog is driven by the need to optimize the thermodynamic signature of target binding.

  • Efficacy Enhancement: Chlorine is electron-withdrawing (inductive effect) but can donate electron density through resonance. Placing a chloro substituent on the pyridine ring (e.g., at the 6-position) often perfectly fills hydrophobic pockets within kinase hinge regions or enzyme active sites. For example, in the development of Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS) inhibitors, adding a chlorine atom next to the pyridine nitrogen yielded single-digit nanomolar potency[1].

  • Toxicity Liabilities: The increase in lipophilicity (LogP) associated with chloro-substitution can lead to off-target promiscuity. Furthermore, certain chloro-substituted imidazo[4,5-b]pyridines can act as toxicophores. In the development of Aurora kinase inhibitors, a highly potent 6-chloro derivative exhibited significant toxicophore liabilities (associated with dose-limiting neutropenia), necessitating its replacement with alternative functional groups to improve the safety profile[2].

Comparative Data Analysis

The following table synthesizes experimental data from recent SAR studies, contrasting the biological performance of non-substituted and chloro-substituted derivatives across different therapeutic indications.

Table 1: Efficacy and Toxicity Comparison of Imidazo[4,5-b]pyridine Derivatives
Compound ClassTarget / IndicationEfficacy (IC50 / EC50)Mammalian Toxicity (CC50)Selectivity Index (SI)Key SAR Observation
Non-Substituted T. brucei (TbMetRS)Moderate (>100 nM)>20 µM (HepG2)Low-ModerateBaseline binding; lacks optimal hydrophobic interactions in the active site[1].
Chloro-Substituted T. brucei (TbMetRS)Single-digit nM>20 µM (HepG2)High (>2000)Cl atom fills a specific hydrophobic pocket, drastically boosting potency without increasing hepatotoxicity[1].
Non-Substituted Aurora Kinase AModerateLowModerateLacks optimal halogen bonding in the kinase hinge region.
6-Chloro-Substituted Aurora Kinase A0.021 - 0.042 µMDose-limiting toxicityNarrowHighly potent, but the 6-Cl moiety acts as a toxicophore liability in specific scaffolds, prompting optimization[2].
Monochloro-Substituted Hepatitis B Virus (HBV)~25.3 µM< 30 µM< 7.9Exhibits better anti-HBV activity than dichlorosubstituted derivatives, though overall selectivity remains poor[3].

Workflow Visualization

To systematically evaluate the therapeutic window of new imidazo[4,5-b]pyridine analogs, researchers must employ a parallel screening workflow that assesses both target engagement and general mammalian cytotoxicity.

SAR_Workflow A Imidazo[4,5-b]pyridine Core Scaffold B Non-Substituted Derivatives A->B C Chloro-Substituted Derivatives A->C D In Vitro Toxicity (HepG2 CC50) B->D E Target Efficacy (IC50 / EC50) B->E C->D C->E F Therapeutic Index Calculation D->F E->F

Workflow for evaluating toxicity and efficacy of imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols outline self-validating systems for assessing the comparative toxicity and efficacy of these compounds.

Protocol A: In Vitro Hepatotoxicity Profiling (HepG2 CC50 Assay)

Causality: The liver is the primary site of xenobiotic metabolism. Screening against HepG2 cells early in the pipeline identifies compounds whose chloro-substitutions have induced non-specific membrane disruption or reactive metabolite formation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well clear-bottom plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion and exponential growth phase entry.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the non-substituted and chloro-substituted imidazo[4,5-b]pyridines in DMSO. The final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Treatment: Add the compound dilutions to the wells. Self-Validation Step: Include Quinacrine as a positive control for cytotoxicity (expected CC50 ~10.9 µM) and 0.5% DMSO as a vehicle control[1].

  • Exposure: Incubate the plates for 72 hours. Causality: A 72-hour window captures at least two cell division cycles, ensuring that delayed apoptotic events or cell-cycle arrests induced by the compounds are accurately recorded.

  • Viability Readout: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Quantification: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) using a microplate reader. Calculate the CC50 using non-linear regression analysis (GraphPad Prism).

Protocol B: Target Efficacy Validation (Kinase/Enzyme Inhibition Assay)

Causality: Comparing whole-cell toxicity (Protocol A) with direct enzymatic inhibition allows researchers to calculate the Selectivity Index (SI = CC50 / IC50) and determine if the chloro-substitution provides a genuine therapeutic window.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute the target enzyme (e.g., Aurora Kinase A or TbMetRS) in the optimized assay buffer (typically containing HEPES, MgCl₂, and DTT to maintain the enzyme in its active, reduced state).

  • Inhibitor Pre-incubation: Mix the enzyme with varying concentrations of the imidazo[4,5-b]pyridine derivatives (1 pM to 10 µM). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows for the establishment of binding equilibrium, particularly important for chloro-substituted compounds that may exhibit slow-binding kinetics due to deep pocket insertion.

  • Reaction Initiation: Add the appropriate substrate and ATP to initiate the reaction.

  • Detection: Utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the dose-response curve to determine the IC50. A successful chloro-substitution will demonstrate a significant leftward shift in the IC50 curve compared to the non-substituted analog, without a corresponding leftward shift in the HepG2 CC50 curve.

Conclusion

The comparative data demonstrates that chloro-substitution on the imidazo[4,5-b]pyridine scaffold is highly context-dependent. While it can dramatically increase target affinity—as seen with single-digit nanomolar TbMetRS inhibitors[1]—it can also introduce toxicophore liabilities, as observed in Aurora kinase inhibitors[2]. Drug development professionals must rigorously pair efficacy assays with mammalian cytotoxicity screens (like the HepG2 protocol provided) to ensure that the addition of a halogen atom widens, rather than narrows, the therapeutic index.

References

  • Structure-guided discovery of selective methionyl-tRNA synthetase inhibitors with potent activity against Trypanosoma brucei. National Institutes of Health (PMC). Available at:[Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. Available at:[Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. Available at:[Link]

Sources

Validation

Structural validation of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine using X-ray crystallography

An In-Depth Comparison Guide: Structural Validation of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the analytica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Structural Validation of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the analytical bottleneck of regiochemical assignment in polyheterocyclic scaffolds. The compound 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS: 1044770-63-9) represents a highly valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors (such as PAK4 inhibitors) and anti-inflammatory agents [1].

However, synthesizing this molecule often yields a mixture of N1 and N3 methylated isomers. Because the imidazo[4,5-b]pyridine core is proton-sparse, standard analytical techniques can yield ambiguous results. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative structural validation methods (NMR and MicroED) and provides a field-proven, self-validating protocol for the definitive characterization of this molecule.

The Analytical Challenge: Why Regiochemistry Matters

In imidazo[4,5-b]pyridines, the position of the methyl group (N1 vs. N3) drastically alters the molecule's electronic distribution, hydrogen-bonding capability, and spatial geometry. When docking into a kinase hinge region, an incorrect isomer will fail to form the critical bidentate hydrogen bonds required for target inhibition [1].

While Nuclear Magnetic Resonance (NMR) spectroscopy is the default for bulk structural confirmation, it relies on through-space (NOESY/ROESY) or long-range scalar couplings (HMBC) to assign N-methylation sites. In a molecule like 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, the lack of adjacent protons on the fused imidazole ring can make 2D NMR assignments tentative. SC-XRD bypasses this by providing an unambiguous, three-dimensional electron density map of the molecule [2].

Performance Comparison: SC-XRD vs. NMR vs. MicroED

To guide your analytical strategy, the following table summarizes the quantitative and qualitative performance metrics of the three primary structural validation techniques for small heterocycles [3, 4].

Performance MetricSC-XRD (Gold Standard)Solution-State NMR (600 MHz)MicroED (Electron Diffraction)
Regiochemical Certainty Absolute (100%) Moderate to High (Requires 2D)High (Prone to dynamical scattering)
Resolution Limit < 0.8 Å (Atomic)N/A (Through-bond/space inference)~1.0 Å
Sample Requirement Single crystal (>50 µm)~2–5 mg (Highly soluble)Nanocrystals (<1 µm)
Stereo/Regio Error Rate < 0.1%~2-5% (in proton-sparse rings)~1-2%
Data Acquisition Time 2–6 hours1–12 hours (incl. 2D sequences)< 1 hour
Primary Limitation Requires high-quality crystalAmbiguity in isolated spin systemsHigh equipment cost/accessibility

Decision Workflow for Structural Validation

Below is the logical decision matrix used by structural chemists to isolate and validate the correct N3-isomer of imidazo[4,5-b]pyridines.

G Start Synthesize Imidazo[4,5-b]pyridine Isomers N1 & N3 Methylation Mixture Start->Isomers Purify Chromatographic Separation Isomers->Purify NMR 1D/2D NMR (Initial Screen) Purify->NMR Ambiguity Regiochemical Ambiguity? NMR->Ambiguity XRD SC-XRD (Absolute Connectivity) Ambiguity->XRD Yes (>50µm Crystals) MicroED MicroED (Electron Diffraction) Ambiguity->MicroED Nanocrystals only Valid Confirmed 5-Chloro-2,3-dimethyl- 3H-imidazo[4,5-b]pyridine Ambiguity->Valid No (Clear HMBC) XRD->Valid MicroED->Valid

Workflow for resolving N-methylation regiochemistry in imidazo[4,5-b]pyridines.

Experimental Protocol: SC-XRD Validation System

To ensure scientific integrity, a protocol must be a self-validating system. The following methodology details not just how to perform the SC-XRD validation for 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, but the causality behind each experimental choice.

Phase 1: Crystal Growth via Vapor Diffusion

The goal is to transition the molecule from solution to a highly ordered solid state without kinetic trapping.

  • Solvent Selection: Dissolve 5 mg of the purified compound in 0.5 mL of Dichloromethane (DCM).

    • Causality: DCM is a highly volatile, moderately polar solvent that fully solubilizes the imidazopyridine core, preventing premature amorphous precipitation.

  • Anti-Solvent Setup: Place the open DCM vial inside a larger, sealed chamber containing 3 mL of Hexane (anti-solvent).

  • Equilibration: Allow the system to sit undisturbed at 20°C for 48–72 hours.

    • Causality: Hexane vapor slowly diffuses into the DCM. This gradual lowering of the dielectric constant slowly reduces the compound's solubility, thermodynamically favoring the nucleation of ordered, defect-free single crystals over amorphous aggregates.

Phase 2: Data Collection

The goal is to maximize the signal-to-noise ratio of the diffraction pattern.

  • Mounting: Select a crystal with distinct faces (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Instantly transfer the loop to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K serves two purposes: it freezes the paratone oil to hold the crystal rigidly in place, and it drastically reduces the thermal atomic vibration (Debye-Waller B-factors). Lower thermal motion prevents the smearing of electron density, allowing for the observation of high-angle Bragg reflections necessary for sub-angstrom resolution.

  • Irradiation: Expose the crystal to Cu Kα radiation ( λ=1.54184 Å) using a microfocus source.

    • Causality: Copper radiation is chosen over Molybdenum because the heavier Chlorine atom at the C5 position acts as a strong anomalous scatterer at this wavelength, which aids in absolute structure determination if required.

Phase 3: Structure Solution and Refinement
  • Integration: Integrate the diffraction frames using software like APEX4 or XDS.

  • Phase Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

    • Self-Validation Check: The initial electron density map should immediately reveal the heavy Chlorine atom and the rigid planar imidazo[4,5-b]pyridine fused ring system [2].

  • Refinement: Refine the structure via full-matrix least-squares on F2 using SHELXL. Assign the N3 and C2 methyl carbons based on the residual electron density peaks ( Q -peaks).

    • Causality: The spatial distance between the C2-methyl and N3-methyl groups will dictate the steric strain of the molecule. An R1​ value of < 5% and a goodness-of-fit (GooF) near 1.0 structurally validates that the synthesized compound is definitively the N3-isomer, closing the loop on the analytical challenge.

References

  • Ryu, J., et al. "The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor." Bioorganic & Medicinal Chemistry Letters, 2016. URL:[Link]

  • Sebbar, S., et al. "Synthesis, X-ray crystallographic studies, DFT calculations and nanostructural features of annulated imidazo[4,5-b]pyridine derivatives." Synthetic Communications, 2017. URL:[Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure Resources, 2023. URL:[Link]

  • Davey, R. "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical Life Sciences, 2019. URL:[Link]

Comparative

Comparative Binding Affinities of Imidazo[4,5-b]pyridine Analogs: A Mechanistic Guide to Target Protein Active Sites

The imidazo[4,5-b]pyridine scaffold is a highly versatile, privileged pharmacophore in modern drug discovery. Due to its structural similarity to naturally occurring purines, it exhibits a remarkable propensity for bindi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[4,5-b]pyridine scaffold is a highly versatile, privileged pharmacophore in modern drug discovery. Due to its structural similarity to naturally occurring purines, it exhibits a remarkable propensity for binding within the ATP-binding pockets of kinases, the catalytic domains of phosphodiesterases, and the recognition sites of epigenetic readers.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of various imidazo[4,5-b]pyridine analogs. By analyzing their binding affinities, structural determinants, and the self-validating experimental methodologies used to confirm these interactions, we can decode the causality behind successful Structure-Activity Relationship (SAR) campaigns.

Mechanistic Divergence: Adapting to the Active Site

The core strength of the imidazo[4,5-b]pyridine system lies in its dual capacity to act as both a hydrogen bond donor and acceptor. However, the spatial orientation and the specific nitrogen atoms engaged vary drastically depending on the target protein's active site topology.

  • Kinase Hinge Region Binding: In kinases such as1, the scaffold mimics the adenine ring of ATP. The N4 pyridine nitrogen acts as a hydrogen bond acceptor, while the N3 imidazole nitrogen acts as a hydrogen bond donor. These typically form critical bidentate hydrogen bonds with the backbone amide and carbonyl of the hinge region (e.g., Ala213 in Aurora-A)[1].

  • Phosphodiesterase Catalytic Domains: In2, the binding modality shifts. X-ray cocrystal structures reveal that the pyridine nitrogen interacts with the conserved Gln716, while modifications like a methoxy substituent are critical for anchoring the molecule in the hydrophobic pocket, interacting with Tyr683[2].

  • Epigenetic Readers: When targeting 3, the imidazopyridine core acts as an acetylated lysine mimic, forming hydrogen bond interactions with Asn140 and Tyr97 mediated by a highly conserved water network[3].

BindingLogic Scaffold Imidazo[4,5-b]pyridine Kinase Kinase Targets (Aurora-A, FLT3) Scaffold->Kinase ATP Mimetic PDE Phosphodiesterase (PDE10A) Scaffold->PDE Substrate Mimetic Epi Epigenetic Readers (BRD4 BD1) Scaffold->Epi Epigenetic Mimetic Hinge Hinge Region Binding (N3 Donor, N4 Acceptor) Kinase->Hinge Catalytic Catalytic Domain (Pyridine N interacts with Gln) PDE->Catalytic Acetyl Acetylated Lysine Mimic (H-bonds with Asn/Tyr) Epi->Acetyl

Divergent binding modalities of the imidazo[4,5-b]pyridine scaffold across target classes.

Comparative Quantitative Data

To objectively evaluate the performance of these analogs, we must look at the binding affinities ( Kd​ ) and inhibitory concentrations ( IC50​ ) across validated targets. The table below synthesizes data from recent optimization campaigns, highlighting how specific structural drivers dictate binding efficiency.

Target ProteinAnalog IdentifierBinding AffinityKey Interacting ResiduesStructural Driver of Affinity
Aurora-A Kinase Compound 27e Kd​ = 7.5 nMAla213 (Hinge)7-(4-chlorobenzyl)piperazin-1-yl directing into solvent area[1]
FLT3 Kinase Compound 27e Kd​ = 6.2 nMHinge RegionDual targeting capability inherent to the core scaffold[1]
PDE10A Compound 7 IC50​ = 0.8 nMGln716, Tyr683Methoxy substituent and flexible amino linker[2]
ATM Kinase Compound 85 IC50​ = 5.5 nMHinge RegionN-methylation paired with a rigidified indoline-derivative[4]
BRD4 BD1 Compound 26 Kd​ = 24.0 nMAsn140, Tyr97Trimethoxyphenyl substituent engaging the WPF shelf[3]

Experimental Methodology: A Self-Validating Protocol

To establish analytical trustworthiness, binding affinity data cannot rely on a single assay due to the risk of false positives (e.g., pan-assay interference compounds or aggregation). Therefore, we employ a self-validating triad: primary enzymatic screening establishes baseline inhibition, orthogonal biophysical assays confirm direct thermodynamic binding, and X-ray crystallography visualizes the exact atomic coordinates.

Step 1: Primary Enzymatic Assay (TR-FRET)
  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard absorbance assays because the time-resolved nature eliminates background fluorescence from the compounds themselves, ensuring the IC50​ shift is genuinely due to target inhibition.

  • Protocol:

    • Incubate the target enzyme (e.g., Aurora-A) with varying concentrations of the imidazo[4,5-b]pyridine analog (0.1 nM to 10 μM).

    • Add ATP at the predetermined Km​ concentration and a fluorescently labeled substrate.

    • Measure the emission ratio (e.g., 665 nm / 615 nm) after a specific incubation period to calculate the IC50​ .

Step 2: Orthogonal Biophysical Validation (Microscale Thermophoresis - MST)
  • Causality: IC50​ values are relative and dependent on substrate concentration. MST is employed to determine the absolute dissociation constant ( Kd​ ) in solution, confirming that the compound physically engages the target independently of enzymatic turnover[3].

  • Protocol:

    • Label the target protein with a highly sensitive fluorophore.

    • Titrate the unlabeled analog against a fixed concentration of the labeled protein.

    • Apply an infrared laser to induce a microscopic temperature gradient.

    • Measure changes in the hydration shell and thermophoretic mobility to derive the exact Kd​ .

Step 3: Structural Confirmation (X-ray Crystallography)
  • Causality: To drive rational SAR campaigns (such as replacing a rigid carbonyl with a flexible amino linker), one must visually confirm that the imidazo[4,5-b]pyridine core is engaging the intended residues rather than binding allosterically[2].

  • Protocol:

    • Co-crystallize the target protein with the analog using the vapor diffusion method.

    • Collect diffraction data at a synchrotron light source.

    • Solve the structure via molecular replacement to map the exact hydrogen bond distances (e.g., the 3.1 Å bond to Gln716).

Workflow Synth Compound Synthesis Enzymatic TR-FRET Assay (IC50 Determination) Synth->Enzymatic Primary Screen Biophysical MST / SPR (Kd Validation) Enzymatic->Biophysical Hit Triage Xray X-ray Crystallography (Binding Pose) Biophysical->Xray Lead Selection Xray->Synth SAR Feedback

Self-validating experimental workflow for evaluating binding affinities and driving SAR.

Structure-Activity Relationship (SAR) Insights

Understanding why certain analogs outperform others is critical for drug development. The imidazo[4,5-b]pyridine core is highly sensitive to peripheral modifications:

  • Solvent-Exposed Substitutions: In the optimization of Aurora kinase inhibitors, introducing a 1-benzylpiperazinyl motif at the 7-position directed the molecule into the solvent-accessible area. This significantly improved pharmacokinetic properties and cellular permeability without disrupting the core hinge binding[1].

  • Linker Flexibility: For PDE10A inhibitors, replacing a rigid carbonyl linker with a more flexible amino linker allowed the molecule to adopt a conformation that maximized interactions with the hydrophobic pocket, dropping the IC50​ into the sub-nanomolar range (0.8 nM)[2].

  • N-Methylation Effects: In 4, N-methylation of the imidazole ring was explored. While it sometimes decreases activity by removing a hydrogen bond donor, pairing it with specific rigidified indoline-derivatives compensated for this loss, maintaining a sub-nanomolar affinity ( IC50​ = 5.5 nM)[4].

References

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) . National Institutes of Health (NIH) / PMC. 2

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate . National Institutes of Health (NIH) / PMC. 1

  • Design and Optimization of Novel Benzimidazole- and Imidazo[4,5-b]pyridine-Based ATM Kinase Inhibitors with Subnanomolar Activities . ACS Publications. 4

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain . ACS Publications. 3

Sources

Validation

Reproducibility and Validation of Scale-Up Synthesis Routes for CAS 1044770-63-9

Executive Summary For drug development professionals working on complex heterocyclic scaffolds, the transition from medicinal chemistry to process-scale manufacturing is often fraught with regioselectivity and yield bott...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals working on complex heterocyclic scaffolds, the transition from medicinal chemistry to process-scale manufacturing is often fraught with regioselectivity and yield bottlenecks. CAS 1044770-63-9 (5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine) is a highly privileged pharmacophore, most notably utilized as a critical intermediate in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors. These inhibitors play a pivotal role in modulating HDL/LDL cholesterol transport for the treatment of dyslipidemia and cardiovascular diseases[1].

This guide objectively compares the traditional discovery-phase synthesis (Route A) against a process-optimized, scalable methodology (Route B). By analyzing the causality behind reagent selection and providing a self-validating experimental protocol, we establish a robust framework for synthesizing this critical intermediate at the multi-kilogram scale.

Mechanistic Evaluation: Discovery vs. Process Optimization

The structural complexity of CAS 1044770-63-9 lies in the precise spatial arrangement of its substituents: a chlorine atom at C5, and methyl groups at C2 and N3.

Route A: The Traditional Discovery Approach (Late-Stage Alkylation)

In early-stage drug discovery, chemists frequently construct the imidazo[4,5-b]pyridine core first and append the alkyl groups later. The standard protocol involves cyclizing a 6-chloro-pyridine-2,3-diamine precursor using acetic anhydride, followed by N-alkylation with methyl iodide.

  • The Causality of Failure at Scale: The nitrogen atoms at the N1 and N3 positions of the fused imidazole ring exist in a tautomeric equilibrium. Alkylation under basic conditions (e.g., K₂CO₃ / MeI) is notoriously unselective, yielding a near 1:1 mixture of the N1 and N3 methyl regioisomers. Separating these isomers requires exhaustive silica gel chromatography, resulting in a high Environmental Factor (E-factor) and rendering the route economically prohibitive for scale-up.

Route B: The Process-Optimized Approach (Pre-Installed Regiocontrol)

To circumvent the regioselectivity bottleneck, process chemistry dictates a "hardwired" approach. By utilizing a pre-methylated precursor—specifically 6-chloro-N2-methylpyridine-2,3-diamine—the N3 methyl group is locked into the molecule before the imidazole ring is formed.

  • The Causality of Success at Scale: Cyclization is achieved using triethyl orthoacetate under mildly acidic conditions. This strategy completely eliminates the formation of the N1 isomer. Furthermore, replacing acetic anhydride/POCl₃ with an orthoester prevents the formation of di-acylated byproducts and avoids the generation of highly corrosive HCl gas, making the process inherently safer and highly reproducible[2].

SynthesisRoutes NodeA1 6-Chloro-pyridine-2,3-diamine (Starting Material A) NodeA2 Cyclization (Ac2O, Heat) NodeA1->NodeA2 NodeA3 5-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine (Tautomeric Intermediate) NodeA2->NodeA3 NodeA4 Late-Stage Alkylation (MeI, K2CO3) NodeA3->NodeA4 NodeA5 1:1 Mixture of N1 & N3 Isomers (Requires Chromatography) NodeA4->NodeA5 Target CAS 1044770-63-9 (5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine) NodeA5->Target Low Yield Isolation (<35%) NodeB1 6-Chloro-N2-methylpyridine-2,3-diamine (Starting Material B) NodeB2 Regioselective Cyclization (Triethyl orthoacetate, PTSA) NodeB1->NodeB2 NodeB2->Target >98% Regiopurity (>80% Yield)

Comparative synthetic pathways for CAS 1044770-63-9 highlighting regioselectivity.

Quantitative Performance Comparison

The following table summarizes the performance metrics of both routes based on standard process chemistry validation parameters.

Performance MetricRoute A (Discovery)Route B (Process Optimized)Analytical Validation Method
Overall Yield 32 - 35%82 - 85%Isolated Mass Balance
Regioisomer Ratio (N3:N1) 55 : 45> 99 : 12D NOESY NMR / UPLC
Purity (Target Compound) 95% (Post-Chromatography)> 99.5% (Post-Crystallization)LC-MS (UV 254 nm)
E-Factor (Waste per kg Product) > 150 kg/kg < 20 kg/kg Gravimetric Analysis
Scalability Limit < 100 grams> 10 kilogramsReactor Volume Constraints

Self-Validating Experimental Protocol (Route B)

To ensure strict reproducibility, the following protocol for Route B is designed as a self-validating system. The physical behavior of the reaction mixture provides real-time feedback on the reaction's progress.

Step 1: Regioselective Cyclization
  • Reactor Preparation: Charge a jacketed glass reactor equipped with a mechanical stirrer, internal thermometer, and a Dean-Stark apparatus with Toluene (10 volumes).

  • Reagent Addition: Add 6-chloro-N2-methylpyridine-2,3-diamine (1.0 equivalent) and p-Toluenesulfonic acid monohydrate (PTSA, 0.05 equivalents).

  • Heating & Dosing: Heat the suspension to an internal temperature of 85°C. Begin dropwise addition of Triethyl orthoacetate (1.5 equivalents) over 2 hours.

    • Causality & Self-Validation: The reaction generates ethanol as a byproduct. The Dean-Stark trap is utilized to continuously azeotrope and remove the ethanol, driving the equilibrium forward. Self-Validation Check: If the internal temperature drops below 82°C during addition, it indicates ethanol accumulation (incomplete distillation). The operator must pause the addition and increase the jacket temperature until the internal temperature recovers, ensuring the reaction does not stall.

Step 2: Workup and Isolation
  • Solvent Exchange: Once LC-MS confirms >98% conversion, distill off 5 volumes of toluene under reduced pressure.

  • Anti-Solvent Addition: Cool the mixture to 50°C and slowly add n-Heptane (10 volumes) over 1 hour.

  • Crystallization: Cool the reactor to 5°C at a rate of 10°C/hour. Stir for 2 hours at 5°C.

  • Filtration: Filter the resulting white crystalline solid and wash with cold n-Heptane (2 volumes). Dry under vacuum at 45°C for 12 hours.

    • Causality & Self-Validation: CAS 1044770-63-9 exhibits high crystallinity in mixed non-polar solvent systems (Toluene/Heptane). Trace unreacted diamine and PTSA remain highly soluble in the mother liquor. The formation of a free-flowing white powder (rather than an oil) visually validates the success of the crystallization, entirely bypassing the need for chromatography.

Analytical Validation & Structural Confirmation

Validating the exact regiochemistry of CAS 1044770-63-9 is paramount, as the N1 and N3 isomers have identical molecular weights (m/z 181.62) [3] and near-identical retention times on standard reverse-phase HPLC.

2D NOESY NMR as the Definitive Standard: To definitively prove that the methyl group is at the N3 position rather than N1, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR must be employed.

  • The Logic: In the imidazo[4,5-b]pyridine system, the N1 position is spatially adjacent to the C7 proton of the pyridine ring. If the compound were the N1-methyl isomer, a strong NOE cross-peak would be observed between the N-methyl protons (~3.7 ppm) and the aromatic C7 proton (~8.2 ppm).

  • The Result: For the correctly synthesized CAS 1044770-63-9 (N3-methyl isomer), this cross-peak is entirely absent, as the N3 methyl group is located on the opposite face of the fused system, adjacent to the pyridine nitrogen (position 4). Instead, a strong NOE correlation is observed exclusively between the N3-methyl protons and the C2-methyl protons, confirming absolute regiochemical fidelity.

References

  • Selective benzylamine derivatives and their utility as cholesterol ester-transfer protein inhibitors (WO2007075194A1)
  • DRL 17822 from Reddy US Therapeutics / Dr Reddy's (CETP Inhibitor Pipeline) Source: New Drug Approvals URL:[Link]

Comparative

A Researcher's Guide to Differentiating 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-c]pyridine Scaffolds

In the landscape of medicinal chemistry, imidazopyridines are privileged scaffolds due to their structural similarity to endogenous purines, making them ideal candidates for interacting with a wide array of biological ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, imidazopyridines are privileged scaffolds due to their structural similarity to endogenous purines, making them ideal candidates for interacting with a wide array of biological targets.[1][2][3] Among the various isomers, the 3H-imidazo[4,5-b]pyridine (a 1-deazapurine) and 1H-imidazo[4,5-c]pyridine (a 3-deazapurine) are of significant interest, yet their subtle structural differences can profoundly impact their synthesis, physicochemical properties, and pharmacological activity.[4] This guide provides an in-depth comparison to aid researchers in distinguishing and strategically utilizing these two important heterocyclic systems.

Part 1: Fundamental Structural and Electronic Differences

The core distinction between these two isomers lies in the position of the lone nitrogen atom in the pyridine ring relative to the fused imidazole ring.

  • 3H-imidazo[4,5-b]pyridine: The pyridine nitrogen is at position 7 (N7). This places it adjacent to the bridgehead carbon of the imidazole ring.

  • 1H-imidazo[4,5-c]pyridine: The pyridine nitrogen is at position 5 (N5). This positions it "para" to the imidazole ring fusion.

This seemingly minor positional change dramatically alters the molecule's electronic landscape. The proximity of the electron-withdrawing imidazole ring to the N7 nitrogen in the [4,5-b] isomer makes it less basic compared to the N5 nitrogen in the [4,5-c] isomer. This difference in basicity and electron density distribution directly influences hydrogen bonding capabilities, dipole moment, and ultimately, how the molecule orients itself within a biological target's binding pocket.[1]

G cluster_0 3H-imidazo[4,5-b]pyridine (1-Deazapurine) cluster_1 1H-imidazo[4,5-c]pyridine (3-Deazapurine) b_img b_text Key Features: - Pyridine nitrogen at N7 - Generally lower basicity - Bioisostere of 1-deazapurine c_img c_text Key Features: - Pyridine nitrogen at N5 - Generally higher basicity - Bioisostere of 3-deazapurine G cluster_b 3H-imidazo[4,5-b]pyridine Derivatives cluster_c 1H-imidazo[4,5-c]pyridine Derivatives b_scaffold Scaffold b_target Protein Kinases (e.g., PI3K/mTOR) b_scaffold->b_target Binds to Hinge Region b_example Example: Gedatolisib b_scaffold->b_example b_moa ATP-Competitive Inhibition b_target->b_moa b_effect Anti-proliferative / Anti-cancer Activity b_moa->b_effect c_scaffold Scaffold c_target Toll-Like Receptors (e.g., TLR7) c_scaffold->c_target Binds to Receptor Pocket c_example Example: Imiquimod c_scaffold->c_example c_moa Receptor Agonism c_target->c_moa c_effect Immune Response Modulation c_moa->c_effect

Caption: Divergent biological applications of the two imidazopyridine isomers.

Part 4: Synthetic Strategies and Experimental Protocols

Regiocontrolled synthesis is paramount. The choice of starting material dictates which isomer is formed.

  • Synthesis of 3H-imidazo[4,5-b]pyridines: A common route involves the cyclocondensation of 2,3-diaminopyridine with aldehydes, carboxylic acids, or their derivatives. [2][5]* Synthesis of 1H-imidazo[4,5-c]pyridines: These are typically synthesized starting from 3,4-diaminopyridine . [6][7]

This protocol describes a representative condensation reaction.

Objective: To synthesize a 2-aryl substituted imidazo[4,5-b]pyridine via oxidative cyclocondensation.

Materials:

  • 2,3-Diaminopyridine (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Metabisulfite (Na₂S₂O₅) (Optional, can facilitate reaction)

  • Solvent: e.g., Dimethylformamide (DMF) or Ethanol

  • Oxidant: Air (oxygen)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq) and the desired benzaldehyde (1.0 eq).

  • Solvation: Add the solvent (e.g., DMF) to dissolve the reactants.

  • Heating: Heat the reaction mixture to reflux (typically 120-150 °C) and stir vigorously. The reaction is often left open to the air to allow for oxidation.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to expected values for the [4,5-b] isomer.

G start Starting Materials (Diaminopyridine + Aldehyde) dissolve Dissolve in Solvent (e.g., DMF) start->dissolve reflux Heat to Reflux (Open to Air for Oxidation) dissolve->reflux monitor Monitor by TLC reflux->monitor workup Cool & Precipitate in Ice-Water monitor->workup Reaction Complete purify Filter & Purify (Recrystallization or Chromatography) workup->purify end Characterized Product purify->end

Caption: General workflow for the synthesis of imidazopyridine derivatives.

References

  • Ovid. (n.d.). Mode of action and clinical use of imiquimod : Expert Review of Dermatology.
  • Stanley, M. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential. Clinical and Experimental Dermatology, 27, 571-577.
  • Stanley, M. A. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential. PubMed.
  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025, August 6).
  • PubMed. (2017, August 1). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024, January 1).
  • Schön, M. P., & Schön, M. (2007). Imiquimod: mode of action. PubMed.
  • ecancer. (2016, October 21). Novel mechanisms of action discovered for skin cancer medication Imiquimod.
  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014, May 26).
  • ACS Publications. (2002, December 24). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles | The Journal of Organic Chemistry.
  • BenchChem. (n.d.). spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • ACS Publications. (2002, December 24). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles | The Journal of Organic Chemistry.
  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.
  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
  • PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • ACS Publications. (2014, July 21). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science.
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • PubChem. (n.d.). Gedatolisib.
  • National Cancer Institute. (n.d.). Definition of gedatolisib - NCI Drug Dictionary.
  • MedchemExpress.com. (n.d.). Gedatolisib (PKI-587) | PI3K/mTOR Inhibitor.
  • RCSB PDB. (2021, March 17). 7JWE: Gedatolisib bound to the PI3Kg catalytic subunit p110 gamma.
  • Selleck Chemicals. (2024, May 22). Gedatolisib (PKI-587) | PI3K inhibitor | CAS 1197160-78-3.
  • Temple, C. Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751.
  • Göker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829.
  • ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine.
  • Taylor & Francis. (2024, May 22). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
  • ResearchGate. (n.d.). Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Supporting Information. (2007). Wiley-VCH.
  • Sebbar, N. K., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • ResearchGate. (n.d.). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines.
  • ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
  • ResearchGate. (n.d.). SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives.
  • ResearchGate. (n.d.). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines.
  • Tamas, C., & Toth, K. (2006). Theoretical study of structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. PubMed.
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine proper disposal procedures

Comprehensive Operational and Disposal Guide for 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than ju...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just following a safety data sheet (SDS); it requires a deep understanding of the molecule’s physicochemical behavior, its reactivity, and its environmental fate.

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is a highly valuable scaffold in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, because it is a halogenated nitrogen heterocycle , it presents strict logistical and environmental challenges. This guide provides a self-validating, field-proven framework for the operational handling and terminal disposal of this compound, ensuring absolute compliance with environmental protection standards.

Chemical Identity & Mechanistic Hazard Profile

Before integrating this compound into your workflow, it is critical to understand why it is classified as a hazardous material. The toxicity of this molecule is driven by its lipophilic core (which facilitates dermal penetration) and its basic nitrogen atoms (which can cause mucosal irritation)[1].

Table 1: Physicochemical and Hazard Summary

Property Specification
Chemical Name 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
CAS Number 1044770-63-9[2]
Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]

| Primary Waste Stream | Halogenated Organic Waste[4] |

Mechanistic Toxicology: The imidazo[4,5-b]pyridine nitrogen is basic. Upon inhalation of dust, particles can react with mucosal moisture in the respiratory tract to form localized alkaline zones, leading to severe inflammation (H335). Furthermore, the C-Cl bond, while relatively stable under ambient conditions, becomes an environmental hazard upon disposal, as incomplete combustion of halogenated organics can generate polychlorinated dibenzo-p-dioxins (PCDDs)[5].

Operational Handling & Experimental Workflow

To provide context for waste generation, below is a standard, field-validated protocol for utilizing 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine in a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality in Design: We utilize N-Methyl-2-pyrrolidone (NMP) as the solvent because its polar aprotic nature stabilizes the polar Meisenheimer complex intermediate formed during the SNAr mechanism. A temperature of 120°C is required because the chlorine at the 5-position is only moderately activated by the adjacent pyridine nitrogen.

Step-by-Step SNAr Protocol:
  • Reaction Setup: In a fume hood, charge a flame-dried 50 mL round-bottom flask with 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (1.0 eq, 1.81 g, 10 mmol).

  • Reagent Addition: Add the desired secondary amine (1.2 eq, 12 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) to the flask.

  • Solvation: Dissolve the mixture in 15 mL of anhydrous NMP.

  • Thermal Cycling: Attach a reflux condenser, purge the system with N2, and heat the reaction block to 120°C for 12 hours.

  • Aqueous Workup: Cool the reaction to room temperature. Quench by slowly adding 30 mL of deionized water. Extract the product using Ethyl Acetate (EtOAc) (3 x 20 mL).

  • Phase Separation: Separate the organic phase (containing the product and unreacted halogenated starting material) from the aqueous phase (containing NMP, DIPEA salts, and water).

LabWorkflow Reaction SNAr Reaction Mixture (Halogenated Heterocycle) Workup Aqueous Workup (H2O / EtOAc) Reaction->Workup Quench & Extract OrgPhase Organic Phase (Contains Halogens) Workup->OrgPhase Top Layer AqPhase Aqueous Phase (Salts / NMP) Workup->AqPhase Bottom Layer HaloWaste Halogenated Waste Carboy (Red Tag) OrgPhase->HaloWaste Transfer & Log AqWaste Aqueous Waste Carboy (Blue Tag) AqPhase->AqWaste pH Check & Transfer

Laboratory workflow for segregating halogenated organic waste during chemical workup.

Waste Segregation & Disposal Procedures

The most critical logistical failure in laboratory management is the cross-contamination of waste streams. Never mix halogenated waste with non-halogenated waste. If even a small quantity of a halogenated compound is added to a non-halogenated container, the entire volume must be treated as halogenated, which exponentially increases disposal costs and complicates the incineration process[5][6].

Step-by-Step Disposal Plan:
  • Container Selection: Select a High-Density Polyethylene (HDPE) or PTFE-lined glass carboy specifically designated for "Halogenated Organic Waste." Ensure the container has a vented cap to prevent over-pressurization from solvent vapor expansion[4].

  • Labeling: Affix a standardized hazardous waste tag. Explicitly list "5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine" and all associated solvents (e.g., EtOAc, NMP). Do not use abbreviations.

  • Transfer: In a certified fume hood, use a dedicated funnel to transfer the organic waste from the reaction workup into the halogenated waste carboy.

  • Volume Management: Do not fill the container past 80% capacity. Headspace is required to accommodate thermal expansion of volatile organic compounds (VOCs)[6].

  • Secondary Containment: Store the sealed waste container in a secondary containment tray inside a dedicated, ventilated flammables storage cabinet until collection by Environmental Health and Safety (EHS).

  • Prohibitions: Under no circumstances should this chemical or its solutions be poured down the drain. Halogenated organics are highly toxic to aquatic life and can form explosive vapor mixtures in sewer systems[5].

Environmental Fate & Incineration Logistics

To build trust in these protocols, it is essential to understand the downstream fate of the waste you generate. Halogenated heterocycles cannot be disposed of in standard landfills or low-temperature incinerators.

The Causality of High-Temperature Incineration: The carbon-chlorine (C-Cl) bond requires immense energy to break cleanly. The waste must be transported to a specialized facility and injected into a Rotary Kiln Incinerator operating at temperatures exceeding 1000°C (often up to 1200°C) with a residence time of at least 2 seconds[7]. This extreme thermal oxidation ensures the complete destruction of the imidazopyridine ring and prevents the synthesis of toxic dioxins/furans.

The Necessity of Flue Gas Scrubbing: Combusting 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine generates Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx). To prevent acid rain and atmospheric toxicity, the incinerator's exhaust must be routed through a Caustic Scrubber (typically utilizing NaOH or Ca(OH)₂)[8]. This system neutralizes the acidic flue gas, converting the hazardous HCl into benign aqueous salts (NaCl or CaCl₂) before the clean exhaust is vented into the atmosphere.

Incineration Waste Halogenated Waste Stream Kiln Rotary Kiln (>1000°C) Waste->Kiln Inject Gas Flue Gas (HCl, NOx, CO2) Kiln->Gas Thermal Oxidation Scrubber Caustic Scrubber (NaOH) Gas->Scrubber Route Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Vent Salts Neutralized Salts (NaCl) Scrubber->Salts Effluent

Industrial incineration pathway for halogenated heterocycles featuring caustic flue gas scrubbing.

References

  • University of Tennessee Institute of Agriculture (UTIA) Safety Office. (n.d.). Hazardous Waste Guide. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from[Link]

  • RiskAssess. (n.d.). Disposal of Chemical Wastes: Water-immiscible liquids – halogenated. Retrieved from [Link]

  • Auckland Microfab. (2012). Cleanroom Waste Disposal Protocol. Retrieved from[Link]

  • Bay Area Air Quality Management District (BAAQMD). (n.d.). Engineering Evaluation Report: Halogenated Heterocycle Incineration and Scrubbing. Retrieved from[Link]

  • Bay Area Air Quality Management District (BAAQMD). (n.d.). Permit Evaluation and Statement of Basis for Minor Revisions. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

Topic: Comprehensive Safety and Operational Guide: Handling 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comprehensive Safety and Operational Guide: Handling 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a system of causality. Understanding why a chemical behaves the way it does biologically and physically is the foundation of true laboratory safety.

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS: 1044770-63-9) is a highly valuable, privileged scaffold used extensively in medicinal chemistry for synthesizing kinase inhibitors, CETP inhibitors, and antiviral agents[1][2]. However, the very feature that makes it synthetically useful—the electrophilic chloro-substitution on the imidazopyridine core—also makes it a significant biological hazard.

This guide provides the definitive operational and safety protocols for handling this compound, ensuring scientific integrity and personnel safety.

Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the mechanistic hazards of the chloropyridine moiety:

  • Dermal Penetration & Systemic Toxicity: Chlorinated pyridines are highly lipophilic and are rapidly absorbed through intact skin[3]. Once absorbed, structurally related chloropyridines have been shown to cause systemic toxicity, including hemorrhagic necrosis of the liver[3].

  • Genotoxic Potential: The 2-chloropyridine substructure has demonstrated clear cytotoxic and genotoxic effects in biological assays, including DNA damage and the induction of chromosome aberrations[4].

  • Solvent-Accelerated Permeation (The "Trojan Horse" Effect): In drug discovery, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for screening or cross-coupling reactions. These polar aprotic solvents drastically reduce the barrier function of the stratum corneum, carrying the genotoxic chloropyridine directly into the bloodstream.

  • Thermal Instability: When exposed to extreme heat or strong oxidizing agents, chlorinated pyridines can decompose to release highly toxic phosgene gas and hydrogen chloride[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling highly permeable, genotoxic intermediates in carrier solvents. The following self-validating PPE matrix must be strictly adhered to.

Equipment CategorySpecificationCausality & Operational Rationale
Hand Protection (Primary) Heavy-duty Nitrile (min. 0.11 mm thickness)Protects against dry powder transfer. Validation: Inspect for micro-tears using the "inflation test" prior to donning.
Hand Protection (Secondary) Butyl Rubber or Silver Shield® over-glovesCritical for Solutions: Standard nitrile provides <5 minutes of breakthrough resistance against DMSO/DMF. Butyl rubber prevents solvent-mediated dermal absorption of the compound.
Eye/Face Protection Tight-fitting chemical splash goggles + Face ShieldPrevents ocular exposure to aerosolized powders or pressurized solvent blow-outs during syringe transfers. Chloropyridines cause severe eye damage[5].
Respiratory Protection NIOSH-approved N95/P100 particulate respiratorRequired only if handling bulk powders outside a closed system. Routine handling must occur inside a Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood.
Body Protection Flame-retardant lab coat + Impermeable apronPrevents powder accumulation on clothing and provides a barrier against accidental solvent spills.

Operational Plan: Experimental Workflow

The following protocol outlines the step-by-step methodology for safely weighing the solid and setting up a standard nucleophilic aromatic substitution (SNAr) or cross-coupling reaction. This protocol is designed as a self-validating system to minimize aerosolization and prevent skin contact.

Step 1: Fume Hood Preparation & Static Mitigation

  • Action: Purge the fume hood for 5 minutes prior to use. Lay down chemical-absorbent bench paper with a polyethylene backing.

  • Causality: Imidazopyridine powders often hold a static charge, causing them to "jump" and aerosolize when manipulated.

  • Validation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and metal spatula. If the powder clings to the sides of the spatula, the static charge has not been neutralized; repeat the anti-static treatment.

Step 2: Closed-System Weighing

  • Action: Tare a reaction vial with a septum-lined cap inside the hood. Transfer the required mass of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine directly into the vial.

  • Action: Cap the vial immediately before removing it from the balance area.

Step 3: Solvent Addition via Syringe

  • Action: Do not open the vial to add solvents like DMF or DMSO. Instead, purge the vial with Nitrogen/Argon, and add the anhydrous solvent via a syringe through the septum.

  • Causality: Opening a vial containing fine chloropyridine powder and adding solvent can cause a micro-plume of toxic dust to escape. The septum maintains a closed system.

Step 4: Immediate Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a solvent that dissolves the compound (e.g., ethanol), followed by a 10% sodium hypochlorite (bleach) solution, and finally distilled water.

  • Causality: Physical removal via ethanol ensures the chemical is lifted, while the alkaline bleach solution helps degrade residual reactive halides.

Systems & Workflows Diagram

The following logical relationship diagram maps the high-containment workflow and emergency decision-making process for handling this compound.

G Start Pre-Operation: Verify Fume Hood Flow & Don Double PPE Static Static Mitigation: Apply Anti-Static Gun to Tools Start->Static Weighing Closed-System Weighing: Transfer & Cap Vial Instantly Static->Weighing Solvent Solvent Addition: Inject DMSO/DMF via Septum Weighing->Solvent SpillCheck Spill or Glove Contamination Detected? Solvent->SpillCheck Decon Spill Protocol: Cover with Vermiculite, Doff Contaminated Gloves SpillCheck->Decon Yes Proceed Proceed to Reaction Setup (e.g., SNAr / Cross-Coupling) SpillCheck->Proceed No Waste Waste Segregation: Collect as Halogenated Organic Waste Decon->Waste Proceed->Waste End Post-Op Decontamination: Ethanol Wipe -> 10% Bleach -> Water Waste->End

High-Containment Chemical Handling and Emergency Decision Workflow for Chlorinated Imidazopyridines.

Spill Management & Disposal Plan

In the event of a spill, rapid isolation is critical to prevent inhalation of dust or dermal contact with highly concentrated solvent mixtures.

Solid Spill Protocol:

  • Do not sweep. Sweeping generates genotoxic dust.

  • Gently cover the spilled powder with damp chemical-absorbent paper (wetted with water or a mild alkaline solution) to suppress aerosolization.

  • Scoop the absorbed material using a non-sparking plastic scraper and place it into a sealable hazardous waste container.

Liquid Spill Protocol (in DMSO/DMF):

  • Immediately evacuate the immediate area to allow fume hood extraction to clear solvent vapors.

  • Cover the spill with an inert, high-capacity absorbent such as vermiculite or diatomaceous earth. Do not use combustible materials like sawdust.

  • Collect the saturated absorbent and double-bag it.

Disposal Directives:

  • Categorization: Must be disposed of strictly as Halogenated Organic Waste .

  • Incompatibilities: Never mix chloropyridine waste with strong acids or oxidizing agents. Thermal decomposition or reaction with strong oxidizers can liberate toxic phosgene gas and nitrogen oxides[3].

  • Aqueous Waste: Do not wash any residual compound down the sink. All aqueous washes from decontamination must be collected and incinerated by a certified hazardous waste contractor.

References

  • NextSDS Chemical Substance Information 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine Source: NextSDS URL
  • NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • Genotoxicity Study of Photolytically Treated 2-Chloropyridine Aqueous Solutions Cytotoxic and Genotoxic Assessment Source: ResearchGate URL
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Structural Significance and Applications Source: ResearchGate URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.